Echinone

Catalog No.
S564563
CAS No.
80348-65-8
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinone

CAS Number

80348-65-8

Product Name

Echinone

IUPAC Name

[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1

InChI Key

SCIUCADXFKAPEB-INIZCTEOSA-N

SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Echinone is an acetate ester and a hydroxy-1,4-naphthoquinone.

Chemical and Structural Profile of Echinenone

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone is a ketocarotenoid. The table below summarizes its core chemical characteristics [1]:

Property Description
Systematic Name β,β-Caroten-4-one [1]
Molecular Formula C₄₀H₅₄O [1]
Average Mass 550.871 Da [1]
Chemical Class Monoketo β-carotene (a cyclic carotene) [2]
Key Structural Feature A keto group (-C=O) at the carbon-4 position of one of the β-ionone rings [3].

Biosynthesis and Metabolic Pathways

Echinenone is a key intermediate in carotenoid biosynthesis in various organisms, particularly cyanobacteria.

Biosynthesis in Synechocystis sp. PCC 6803

In the cyanobacterium Synechocystis sp. PCC 6803, echinenone is synthesized from β-carotene and can be further converted to other xanthophylls [3]. The enzyme responsible for its formation is a unique β-carotene ketolase (CrtO) that catalyzes the addition of a keto group to the 4-position of β-carotene [3].

The following diagram illustrates the core biosynthetic pathway of echinenone and zeaxanthin in Synechocystis [3]:

G Lycopene Lycopene betaCarotene betaCarotene Lycopene->betaCarotene Cyclization Echinenone Echinenone betaCarotene->Echinenone CrtO (β-carotene ketolase) Zeaxanthin Zeaxanthin betaCarotene->Zeaxanthin CrtR (β-carotene hydroxylase) Hydroxyechinenone Hydroxyechinenone Echinenone->Hydroxyechinenone CrtR (β-carotene hydroxylase)

Pathway to Aromatic Carotenoids

In other microorganisms, echinenone serves as a precursor for more complex aromatic carotenoids. Research in Synechococcus sp. strain PCC 7002 has identified a pathway involving the CruE and CruH enzymes to produce the aromatic carotenoid synechoxanthin [4].

The diagram below outlines this proposed pathway [4]:

G betaCarotene betaCarotene Renierapurpurin Renierapurpurin betaCarotene->Renierapurpurin CruE (Desaturase/Methyltransferase) Synechoxanthin Synechoxanthin Renierapurpurin->Synechoxanthin CruH (Hydroxylase/Oxidase)

Analytical Methods and Experimental Protocols

Echinenone is commonly identified and quantified using High-Performance Liquid Chromatography (HPLC).

Detailed HPLC Protocol for Carotenoid Analysis

This method is adapted from a protocol designed for analyzing carotenoids like echinenone and β-carotene in biological samples [5].

  • Materials

    • Carotenoid Standards: Echinenone (e.g., Carotenature, #0283), prepared as a 10 mg/mL stock in ethanol. β-carotene, prepared as a 10 mg/mL stock in hexane [5].
    • Equipment: HPLC system (e.g., Thermo Fisher Scientific Ultimate 3000), probe sonicator, nitrogen gas evaporator [5].
    • Columns: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm) with a matching guard column [5].
    • Solvents: HPLC-grade acetonitrile, methylene chloride, methanol, petroleum ether, acetone. Phosphate-buffered saline (PBS) [5].
  • Sample Preparation & Extraction

    • Homogenization: Homogenize tissue samples in PBS using a probe sonicator [5].
    • Internal Standard Spike: Add echinenone as an internal standard to correct for losses during extraction. The amount should be within the expected concentration range of the target analytes in your sample [5].
    • Extraction: Extract carotenoids with a mixture of petroleum ether, methanol, and acetone. Vortex and centrifuge to separate phases [5].
    • Evaporation: Combine the organic layers and evaporate to dryness under a stream of nitrogen gas [5].
    • Reconstitution: Redissolve the dry residue in the HPLC mobile phase for injection [5].
  • HPLC Analysis

    • Mobile Phase: Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%) [5].
    • Detection: Use a photodiode array (PDA) detector. Echinenone can be identified by its characteristic absorption spectrum and by comparing its retention time with the authentic standard [5].

Functional Significance and Research Implications

Echinenone is not just a metabolic intermediate; it has distinct functional roles, particularly in photoprotection.

  • Role in the Orange Carotenoid Protein (OCP): In the cyanobacterium Synechocystis sp. strain PCC 6803, echinenone can be hydroxylated to form 3'-hydroxyechinenone, which is the xanthophyll bound by the Orange Carotenoid Protein (OCP) [4] [3]. The OCP is a critical component of photoprotection in cyanobacteria, dissipating excess light energy as heat to prevent damage to the photosynthetic apparatus [4].
  • Therapeutic Potential of Carotenoids: While echinenone is not as widely studied as other carotenoids like astaxanthin or β-carotene in therapeutic contexts, it is categorized among monoketo carotenoids, which are of growing interest for their antimicrobial, anticancer, antidiabetic, and antioxidant properties [2]. This class of compounds shows potential in managing metabolic syndrome (MetS) by reducing triglycerides and combating oxidative stress [2].

Key Research Gaps and Future Directions

Despite established knowledge of its biosynthesis, several aspects of echinenone warrant further investigation:

  • A comprehensive understanding of its specific pharmacological and therapeutic profile, independent of other carotenoids, is needed.
  • Its bioavailability, metabolism, and potential synergistic effects in higher organisms are not well-characterized.
  • The regulation of its biosynthetic pathway and the potential for metabolic engineering for enhanced production are active research areas.

References

Photoprotection Mechanism and Experimental Insight

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone's most defined biological activity is its role in the Orange Carotenoid Protein (OCP)-mediated photoprotection system of cyanobacteria [1]. The following diagram illustrates this unique two-photon activation pathway.

G OCPO OCP(O) (Inactive, Orange Form) OCP1hv OCP(1hv) (Metastable Intermediate) OCPO->OCP1hv 1st Photon Absorption OCPR OCP(R) (Active, Red Form) OCP1hv->OCPR 2nd Photon Absorption (~1s delay)

OCP activation requires two photons, with a light-sensitive intermediate (OCP1hv) forming after the first absorption event [1].

Key Experimental Findings

Recent research using a pump–pump–probe spectroscopy setup with variable time delays between two laser pulses revealed that OCPO functionalized with echinenone does not convert to OCPR after a single photon absorption [1]. The active OCPR form is generated only after a second photon is absorbed roughly one second later, confirming a sequential two-photon mechanism [1]. This creates a nonlinear response, acting as a threshold switch to prevent unnecessary down-regulation of photosynthesis under low light [1].

Experimental Protocols for Analysis

For researchers quantifying echinenone and other carotenoids, High-Performance Liquid Chromatography (HPLC) is the standard method. Echinenone is particularly valuable as an internal standard [2] [3].

Detailed HPLC Protocol for Carotenoid Extraction and Quantification

This protocol is adapted from methods used for analyzing β-carotene with echinenone as an internal standard [2].

1. Materials

  • Carotenoid Standards: Echinenone (e.g., Carotenature, #0283), β-carotene (e.g., Sigma, #C9750).
  • Solvents: Petroleum ether (ACS grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Methylene Chloride (HPLC grade).
  • Equipment: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., Denali C18, 250mm x 4.6mm, 5μm), tabletop centrifuge, nitrogen evaporator, amber glass vials.

2. Sample Preparation and Extraction

  • Add 100 μL of sample supernatant to a borosilicate glass tube.
  • Spike with 20 μL of a known echinenone concentration (e.g., 1 ng/μL) as the internal standard.
  • Add 80 μL of methanol and vortex well.
  • Add 2 mL of petroleum ether, vortex for 30 seconds.
  • Centrifuge at 382 × g for 3 minutes.
  • Transfer the top (organic) layer containing carotenoids to a new tube.
  • Repeat the extraction step and combine the supernatants.
  • Completely dry the combined supernatant under a gentle stream of nitrogen gas.

3. HPLC Analysis

  • Reconstitute the dried extract in 50 μL of HPLC mobile phase.
  • Mobile Phase: Acetonitrile 70% : Methylene Chloride 15% : Methanol 15%.
  • Flow Rate: 1.8 mL/min.
  • Detection: UV-Vis absorbance at 450 nm.
  • Inject 20 μL into the HPLC system.

4. Quantification and Calibration

  • Prepare standard curves with a mass ratio series of echinenone to β-carotene (e.g., 1:0.01 to 1:50) [2].
  • Calculate the concentration of the target carotenoid in the sample based on the equation from the standard curve, using the peak area ratio (target/echinenone) and correcting for the known amount of internal standard added [2].

Comparative Quantitative Data

The table below compares key properties of echinenone with other relevant bacterial carotenoids based on the literature.

Carotenoid Natural Source Molar Extinction Coefficient (E¹ˢ% at λmax) Key Documented Activities & Notes
Echinenone Cyanobacteria [1] 2152 (at 460 nm) [2] OCP chromophore [1], internal standard for HPLC [2].
β-Carotene Bacteria, Plants [4] 2550 (at 450 nm) [2] Vitamin A precursor, antioxidant [4].
Canthaxanthin Bacteria [4] [1] Information Missing OCP chromophore with higher photoconversion efficiency than echinenone; single-photon activation reported [1].
Astaxanthin Bacteria, Algae [4] Information Missing Powerful antioxidant, food additive [4].

Research Implications Summary

Echinenone is a molecule of significant interest in two primary domains:

  • As a functional chromophore in cyanobacterial photoprotection, with a unique two-photon activation mechanism that provides a fundamental intensity threshold switch [1].
  • As a critical analytical tool in biochemistry, where its properties make it an ideal internal standard for the accurate quantification of other carotenoids via HPLC [2] [3].

References

Natural Sources and Biological Role of Echinenone

Author: Smolecule Technical Support Team. Date: February 2026

Source Organism Type Key Context / Function Additional Carotenoids
Synechocystis sp. PCC 6803 [1] [2] Cyanobacterium Major carotenoid; precursor for 3'-hydroxyechinenone in the Orange Carotenoid Protein (OCP) for photoprotection [1] [3]. Myxol 2'-dimethyl-fucoside, Zeaxanthin, β-Carotene [1]
Synechococcus sp. PCC 7002 [4] Cyanobacterium Produces synechoxanthin; study model for aromatic carotenoid biosynthesis. Synechoxanthin, β-Carotene [4]
Anabaena sp. PCC 7120 [1] Cyanobacterium Component of the carotenoid profile. β-Carotene, Canthaxanthin, Myxol 2'-fucoside [1]
Nostoc punctiforme [1] Cyanobacterium Component of the carotenoid profile. β-Carotene, Canthaxanthin, 4-ketomyxol 2'-fucoside [1]
Sea Urchins [5] [6] Animal Isolated from tissues; part of the antioxidant carotenoid pool. Other carotenoids (e.g., in antioxidant extracts) [6]

Biosynthetic Pathway in Cyanobacteria

Echinenone is synthesized from β-carotene via the carotenoid biosynthesis pathway. The key enzyme is β-carotene ketolase, with the specific gene (crtO) identified in Synechocystis sp. PCC 6803 [1] [2].

G GGPP GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Deoxymyxol\n2'-dimethyl-fucoside Deoxymyxol 2'-dimethyl-fucoside Lycopene->Deoxymyxol\n2'-dimethyl-fucoside CruE (Desaturase/ Methyltransferase) γ-Carotene γ-Carotene Lycopene->γ-Carotene Cyclase β-Carotene β-Carotene Echinenone Echinenone β-Carotene->Echinenone CrtO (β-carotene ketolase) Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin CrtR (β-carotene hydroxylase) 3'-hydroxyechinenone 3'-hydroxyechinenone Echinenone->3'-hydroxyechinenone CrtR (β-carotene hydroxylase) Myxol\n2'-dimethyl-fucoside Myxol 2'-dimethyl-fucoside Deoxymyxol\n2'-dimethyl-fucoside->Myxol\n2'-dimethyl-fucoside CrtR (Hydroxylase) ζ-Carotene ζ-Carotene Phytoene->ζ-Carotene CrtP (Phytoene desaturase) ζ-Carotene->Lycopene CrtQ (ζ-Carotene desaturase) γ-Carotene->β-Carotene Cyclase

Echinenone is synthesized from β-carotene via CrtO and can be hydroxylated to 3'-hydroxyechinenone. The pathway also produces myxoxanthophylls and zeaxanthin [1] [2].

Experimental Protocol: Extraction and HPLC Quantification

This method is adapted from protocols used to quantify β-carotene and other carotenoids, including echinenone as an internal standard [1].

Materials
  • Carotenoid Standards: Echinenone (e.g., Carotenature #0283), β-Carotene (e.g., Sigma #C9750) [1].
  • Solvents: Petroleum ether, methanol, acetone, HPLC-grade mobile phase (e.g., Acetonitrile 70%: Methylene Chloride 15%: Methanol 15%) [1].
  • Equipment: HPLC system with reverse-phase C18 column, UV-Vis detector, centrifuge, nitrogen evaporator, probe sonicator [1].
  • Glassware: Borosilicate glass tubes, amber glass vials [1].
Procedure
  • Sample Preparation:

    • Homogenize 100-200 mg of cell pellet or tissue.
    • Resuspend in 100 μL of PBS [1].
  • Internal Standard Addition:

    • Add 20 μL of echinenone internal standard solution to 100 μL of sample supernatant [1].
    • Add 80 μL of methanol and vortex well [1].
  • Carotenoid Extraction:

    • Add 2 mL of petroleum ether to the mixture.
    • Vortex for 30 seconds and centrifuge at approximately 382 × g for 3 minutes.
    • Transfer the upper organic layer to a new glass tube.
    • Repeat the extraction and combine the supernatants [1].
    • Dry the combined extract under a gentle stream of nitrogen gas [1].
  • HPLC Analysis:

    • Reconstitute the dried extract in 50 μL of HPLC mobile phase [1].
    • Inject 20 μL into the HPLC system.
    • Use a reverse-phase C18 column with a mobile phase flow rate of 1.8 mL/min.
    • Detect carotenoids by UV absorbance at 450 nm [1].
  • Identification and Quantification:

    • Identify echinenone and other carotenoids by comparing their retention times and absorbance spectra to those of authentic standards [1].
    • Quantify using a calibration curve. The mass of the analyte is determined from the peak area using the equation from the standard curve [1].
Calibration Curve Generation
  • Prepare a dilution series of β-carotene and echinenone standards with mass ratios from 1:0.01 to 1:50 (echinenone:β-carotene) [1].
  • Analyze each standard mixture by HPLC and record the peak area ratios.
  • Plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis to generate the standard curve [1].

Key Research Applications

Echinenone is functionally critical in cyanobacteria, most notably as the chromophore bound by the Orange Carotenoid Protein (OCP) [3] [7]. The OCP is a photoactive protein that mediates non-photochemical quenching, a vital photoprotection mechanism [3]. Upon absorbing blue-green light, the OCP undergoes a structural shift, converting from an orange form (OCPO) to a red form (OCPR). This activated form dissipates excess light energy as heat, protecting the photosynthetic apparatus from damage [3] [7]. Recent studies reveal that the photoactivation mechanism for echinenone-bound OCP involves a unique sequential two-photon absorption process, acting as a threshold switch to prevent unnecessary quenching under low light [3].

References

Spectroscopic and Chromatographic Data of Echinenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical parameters for Echinenone identified from the search results.

Parameter Details
Analytical Technique HPLC-DAD-APCI-MS/MS (High-Performance Liquid Chromatography with Diode Array and Tandem Mass Spectrometry detection) [1]
Chromatographic Column C30 column [1]
Retention Time (tR) 18.3 minutes (for all-trans-canthaxanthin, used as a reference for similar compounds) [1]
Mass Spectrometry Data
- Positive Ion Mode [M+H]+ m/z 565 [1]
- Negative Ion Mode M-• m/z 564 [1]
Vibrational Spectroscopy
- Technique Femtosecond Stimulated Raman Spectroscopy (FSRS) [2]
- Key Findings Study of S1 state and highly excited ground state; unique vibrational dynamics and proposed intramolecular charge transfer (ICT) state when echinenone is bound to the Orange Carotenoid Protein (OCP) [2].

Detailed Experimental Protocol

For researchers aiming to reproduce or understand the methodology, here is a detailed breakdown of the experimental protocol based on the cited studies.

  • Instrumentation: The analysis was performed using an HPLC system coupled to a Diode Array Detector (DAD) and an Atmospheric Pressure Chemical Ionization tandem Mass Spectrometer (APCI-MS/MS) [1].
  • Chromatography:
    • Column: A C30 column was used, which is particularly effective for separating carotenoid isomers that are difficult to resolve on standard C18 columns [1] [3].
    • Mobile Phase: The specific gradient used for echinenone was not detailed, but methods for complex carotenoid separation often employ gradients of methanol, methyl-tert-butyl ether (MTBE), and water [3] [4].
  • Mass Spectrometry:
    • Ionization: APCI in both positive and negative ion modes. APCI is well-suited for carotenoids as it effectively ionizes these compounds [1].
    • Detection: Mass detection and fragmentation analysis (MS/MS) were used for identification [1].
  • Sample Preparation:
    • While the exact protocol for echinenone extraction was not specified, a related study on carotenoids in red blood cells highlighted critical steps including saponification (to hydrolyze esters) and the addition of an antioxidant (e.g., pyrogallol) during extraction to prevent oxidative degradation [5].
  • Vibrational Studies:
    • The time-resolved Raman spectroscopy (FSRS) study involved exciting echinenone in both solvents and within the Orange Carotenoid Protein (OCP) to investigate its photoactivation mechanism and the impact of the protein environment on its vibrational dynamics [2].

The following diagram illustrates the core experimental workflow for analyzing echinenone using HPLC-MS, from sample preparation to data acquisition.

Sample Preparation\n(Saponification, Extraction) Sample Preparation (Saponification, Extraction) Chromatographic Separation\n(C30 Column, Gradient Elution) Chromatographic Separation (C30 Column, Gradient Elution) Sample Preparation\n(Saponification, Extraction)->Chromatographic Separation\n(C30 Column, Gradient Elution) UV-Vis Detection (DAD)\n(Identification & Purity) UV-Vis Detection (DAD) (Identification & Purity) Chromatographic Separation\n(C30 Column, Gradient Elution)->UV-Vis Detection (DAD)\n(Identification & Purity) Mass Spectrometry (APCI-MS/MS)\n(m/z & Structural Data) Mass Spectrometry (APCI-MS/MS) (m/z & Structural Data) Chromatographic Separation\n(C30 Column, Gradient Elution)->Mass Spectrometry (APCI-MS/MS)\n(m/z & Structural Data) Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) Mass Spectrometry (APCI-MS/MS)\n(m/z & Structural Data)->Data Analysis\n(Identification & Quantification)

The Role of the Protein Environment

The data from the Orange Carotenoid Protein (OCP) study highlights a critical concept: the spectroscopic properties and function of echinenone are significantly altered by its specific protein environment [2].

  • Conformational Control: The protein cavity holds echinenone in a specific conformation that does not occur in a simple solvent. This restrained geometry is crucial for its light-harvesting and photo-protective functions [2].
  • Hydrogen Bonding: The keto group of echinenone in OCP forms hydrogen bonds with the protein. This interaction is proposed to lead to the formation of a short-lived intramolecular charge transfer (ICT) state, which influences the energy dissipation pathway and drives the protein's photoactivation mechanism [2].
  • Altered Dynamics: The vibrational energy dissipation and ground-state recovery dynamics of echinenone are markedly different when bound to OCP compared to in solution, underscoring that the protein environment actively manipulates the carotenoid's photophysics [2].

Guidance for Further Research

The search results did not contain information on echinenone's role in mammalian signaling pathways or NMR data. To fill these gaps, you could:

  • Probe Deeper into Specialized Databases: Search specifically in protein data banks (e.g., RCSB PDB) for crystal structures of the Orange Carotenoid Protein (OCP) bound to echinenone. Structural data often includes detailed atomic coordinates and can be a source for further spectroscopic inference.
  • Explore Broader Literature: Use the terms "ketocarotenoid" and "canthaxanthin" (a closely related compound) in your searches. These may yield more results in pharmacological and signaling contexts, which can then be extrapolated to echinenone.

References

Echinenone Overview and Biochemical Context

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone is a xanthophyll (an oxygenated carotenoid) with the chemical formula C₄₀H₅₄O [1]. It is a ketocarotenoid, synthesized from β-carotene by the enzyme beta-carotene ketolase (CrtW) [1].

The table below summarizes the quantitative data on carotenoid composition found in different sweetpotato cultivars, which provides context for where echinenone and related compounds are typically encountered in research [2].

Table 1: Carotenoid Composition in Sweetpotato Tuberous Roots (μg/g dry weight)

Sweetpotato Cultivar (Flesh Color) Main Carotenoid Components (Concentration)
Orange-Red (OR) β-Carotene (385.33 μg/g)
Orange (O) β-Carotene (85.07 μg/g)
Yellow (Y) β-Cryptoxanthin (11.23 μg/g)
Light-Yellow (LY) Zeaxanthin (5.12 μg/g)
White (W) Lutein (3.34 μg/g)

Source: Adapted from [2]

Experimental Protocols for Carotenoid Analysis

Here are detailed methodologies for extracting and analyzing carotenoids like echinenone, as cited in the literature.

1. Extraction Protocol from Sweetpotato Tissue [2]

This method is designed for plant tissues and involves the following steps:

  • Freeze-drying: Sweetpotato flesh samples are freeze-dried for 64 hours at a minimum of -50°C.
  • Homogenization: The lyophilized samples are powdered using a mill (e.g., MM 400, Retsch) at 30 Hz for 1 minute.
  • Solvent Extraction: 50 mg of the freeze-dried powder is extracted with a solvent mixture of n-hexane: acetone: ethanol (1:1:1, V/V/V), containing 0.01% BHT (an antioxidant to prevent degradation) and an internal standard.
  • Vortexing and Centrifugation: The extract is vortexed for 20 minutes at room temperature and then centrifuged. The supernatant is collected.
  • Re-extraction: The residue is subjected to a second extraction using the same procedure.
  • Concentration: The combined extracts are evaporated to dryness under a stream of nitrogen gas and then re-suspended in a methanol-based solvent for analysis.

2. Extraction Protocol Using Echinenone as an Internal Standard [3]

This protocol from Methods in Enzymology uses echinenone itself as a standard for quantifying other carotenoids.

  • Materials:
    • Carotenoid standards: Echinenone (prepared in ethanol at a 10 mg/mL stock concentration) and β-carotene (prepared in hexane at 10 mg/mL).
    • Solvents: Phosphate-buffered saline (PBS), petroleum ether, methanol, acetone.
    • Equipment: Probe sonicator, nitrogen gas, HPLC system with a reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μM).
  • Procedure:
    • The sample is homogenized with PBS.
    • An internal standard, echinenone, is added. The amount should be within the expected concentration range of the target compound in the sample. For example, a liver sample requires more internal standard than a brain sample [3].
    • Lipids and carotenoids are extracted using a solvent like petroleum ether.
    • The extract is dried under a stream of nitrogen gas.
    • The residue is reconstituted for injection into the HPLC system.
    • The mobile phase used is Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%).

Carotenoid Biosynthesis and Rhodopsin Binding

While a specific diagram for echinenone's pathway is not available, it is a product of the broader carotenoid biosynthesis pathway. The following Dot script outlines this general pathway, showing where echinenone is synthesized from β-carotene.

G GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Echinenone Echinenone beta_Carotene->Echinenone CrtW (Beta-carotene ketolase) Astaxanthin Astaxanthin (example) Echinenone->Astaxanthin Further hydroxylation

General carotenoid biosynthesis pathway leading to echinenone.

Research has also clarified how carotenoids like echinenone interact with proteins. A 2025 study systematically investigated the binding of 12 different carotenoids to the rhodopsin protein Kin4B8 [4]. The key finding was that the presence and position of functional groups on the carotenoid's ionone rings are critical for binding and energy transfer. The Dot script below visualizes the logical relationship of these findings.

G Carotenoid Carotenoid Structure Group Functional Group on Ionone Ring Carotenoid->Group Binding Binds to Kin4B8? Energy Efficient Energy Transfer? Binding->Energy If Yes ThreeOH 3-Hydroxy Group (e.g., Zeaxanthin) Group->ThreeOH FourKeto 4-Keto Group (e.g., Canthaxanthin) Group->FourKeto FourOH 4-Hydroxy Group (e.g., Reduced Canthaxanthin) Group->FourOH ThreeOH->Binding Yes ThreeOH->Energy High FourKeto->Binding Yes FourKeto->Energy Low FourOH->Binding No

Logical relationship between carotenoid structure and binding to the Kin4B8 protein.

Suggestions for a Deeper Literature Review

The current search results are insufficient for a full review on echinone's drug development applications. To continue your research:

  • Use Specialized Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, and SciFinder using keywords such as "echinenone pharmacology," "echinenone therapeutic," "CrtW enzyme," and "ketocarotenoid metabolism."
  • Explore Related Fields: Look into research on the enzyme beta-carotene ketolase (CrtW), which is key to echinenone production in microorganisms like cyanobacteria and yeast [3] [1].
  • Investigate Analogues: Given the specific structural requirements for biological activity (as seen in the rhodopsin study [4]), research on structurally related ketocarotenoids like astaxanthin and canthaxanthin may provide valuable insights.

References

Echinenone in Current Research

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context Key Finding(s) Quantitative Data / Measurement Methods Source (DOI)
Tea Cultivar ('Huangjinya') Carotenoid content (including echinenone) is significantly influenced by cultivation altitude and processing. [1] Carotenoids: 551.88 ± 7.09 μg·g⁻¹ (high-altitude) vs. lower in low-altitude; Targeted metabolomics quantified 16 carotenoids. [1] 10.3390/foods14203575
Avian Coloration (House Finch) 3-hydroxy-echinenone is the primary red pigment in plumage; its production may not follow the previously assumed CYP2J19/BDH1L pathway. [2] Study identified 3-OH-echinenone as the major ketocarotenoid; Enzyme function assays and gene expression analysis (RNA sequencing) were used. [2] 10.1111/mec.17744
Cyanobacterial Photoprotection (OCP) The photoconversion mechanism of the Orange Carotenoid Protein (OCP) depends on its chromophore (e.g., echinenone) and involves a unique two-photon process. [3] For echinenone-bound OCP, the active OCPR form is only produced after two photon absorptions ~1 second apart; analyzed via visible broadband transient absorption spectroscopy. [3] 10.1021/jacs.4c13341
Carotenoid Biosynthesis (Cyanobacteria) Echinenone is a fundamental biosynthetic intermediate and natural chromophore in cyanobacteria. [4] Pathway characterization using genetic and biochemical methods; echinenone is produced from β-carotene by a β-carotene ketolase (CrtO or CrtW). [4] -

Experimental Protocols: Key Methods

Here are detailed methodologies for working with and analyzing echinenone, as cited in the literature.

HPLC Analysis of Carotenoids (using Echinenone as a Standard)

This protocol is adapted from a methods paper detailing the extraction and quantification of β-carotene, using echinenone as an internal standard. [4] [5]

  • Materials:

    • Carotenoid standards: Echinenone (e.g., Carotenature #0283) and β-carotene (e.g., Sigma #C9750). [5]
    • Extraction solvents: Petroleum ether, methanol, acetone (ACS or HPLC grade).
    • HPLC System: e.g., Ultimate 3000 (Thermo Fisher Scientific).
    • HPLC Column: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile 70% : Methylene chloride 15% : Methanol 15% (HPLC grade). [4]
  • Protocol:

    • Sample Preparation: Homogenize tissue sample. For 100 μL of supernatant, add 20 μL of echinenone internal standard (e.g., 1 ng/μL) and 80 μL of methanol. [4]
    • Lipid Extraction: Add 2 mL of petroleum ether, vortex for 30 seconds, and centrifuge (e.g., 382 × g for 3 min). Transfer the supernatant (organic layer) to a new tube. Repeat the extraction. [4]
    • Drying and Reconstitution: Evaporate the combined supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 50 μL of HPLC mobile phase. [4]
    • HPLC Injection & Analysis: Inject 20 μL into the HPLC system with a mobile phase flow rate of 1.8 mL/min. Detect carotenoids by UV absorbance at 450 nm. [4]
    • Quantification: Identify echinenone and other carotenoids by comparing their retention times and spectra to authentic standards. Generate a standard curve with a series of mass ratios of echinenone to β-carotene for accurate quantification. [4]
Targeted Metabolomics for Pigment Profiling

This approach, used in the tea cultivar study, allows for the simultaneous absolute quantification of multiple pigments, including echinenone. [1]

  • Core Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Methodology:
    • Targeted Analysis: The method is designed to detect and quantify a predefined list of metabolites—in this case, 16 carotenoids and 18 flavonoids. [1]
    • Use of Standards: Relies on authentic chemical standards for each compound to generate calibration curves, ensuring high specificity and accuracy for concentration measurements. [1]
    • Application: This protocol is ideal for precisely tracking changes in echinenone and related metabolite levels in response to experimental variables like environmental stress or different processing techniques. [1]

Signaling Pathway & Experimental Workflow Diagrams

Below are Graphviz-generated diagrams illustrating the core concepts from the research.

Biosynthetic Pathway of Echinenone in Cyanobacteria

This diagram summarizes the established biosynthetic route to echinenone in cyanobacteria, as described in the research. [4]

G GGPP GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP/Q/H beta_Carotene beta_Carotene Lycopene->beta_Carotene CrtL(beta) Echinenone Echinenone beta_Carotene->Echinenone CrtO/W (β-carotene ketolase)

Echinenone is synthesized from β-carotene via the ketolase CrtO/W in cyanobacteria. [4]

Two-Photon Photoconversion Mechanism of OCP

This diagram illustrates the unique two-photon absorption mechanism for OCP bound to echinenone, a key finding from the research. [3]

G OCPo OCPₒ (Orange) Inactive Form OCP_1hv OCP{1hν} Metastable Intermediate OCPo->OCP_1hv 1st Photon Absorption OCPr OCPᵣ (Red) Active Form OCP_1hv->OCPr 2nd Photon Absorption (~1 sec delay) OCPr->OCPo Thermal Relaxation (Slow)

For echinenone-bound OCP, the active red state (OCPr) forms only after two sequential photon absorptions. [3]

Research Implications and Future Directions

The gathered research points to several promising areas for further investigation:

  • Alternative Metabolic Pathways: The finding in house finches suggests that 3-hydroxy-echinenone, a key ornamental pigment, might be produced via an unknown, non-mitochondrial enzyme pathway distinct from the established CYP2J19/BDH1L mechanism. [2] Identifying this pathway is a significant open question.
  • Novel Photophysics for Biotechnology: The sequential two-photon mechanism in echinenone-bound OCP acts as a natural threshold switch, preventing unnecessary photoprotection under low light. [3] This principle could inspire the design of nonlinear optical sensors or switches.
  • Leveraging Advanced Metabolomics: The tea study demonstrates the power of targeted metabolomics to precisely quantify how pre-harvest (altitude) and post-harvest (processing) factors influence echinenone levels, a approach applicable to other crops and natural products. [1]

References

Comprehensive Technical Guide: Echinenone Biosynthesis Pathway - Mechanisms, Engineering, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Echinenone and its Biological Significance

Echinenone (chemical name: β,β-caroten-4-one) is a ketocarotenoid pigment that serves as a crucial intermediate in the biosynthesis of more complex carotenoids in various microorganisms, particularly cyanobacteria. This orange-red pigment is classified as a xanthophyll derivative due to the presence of a ketone functional group on one of its β-ionone rings. Echinenone plays significant biological roles in photosynthetic organisms, where it contributes to light harvesting and photoprotection against oxidative damage caused by intense light exposure. The compound's structural characteristics, particularly its extended conjugation system with the ketone group, enhance its antioxidant capacity compared to its precursor β-carotene, making it valuable for research in nutraceutical applications and industrial biotechnology [1] [2].

The interest in echinenone has grown substantially due to its commercial potential in food, cosmetic, and pharmaceutical industries. As a precursor to the high-value carotenoid astaxanthin, echinenone occupies a strategic position in the carotenoid biosynthetic pathway. Recent advances in metabolic engineering and synthetic biology have enabled significant improvements in echinenone production, particularly through the optimization of cyanobacterial systems [3]. Furthermore, echinenone serves important analytical applications as an internal standard in high-performance liquid chromatography (HPLC) methods for carotenoid quantification, leveraging its structural stability and distinct chromatographic properties [1].

Biosynthesis Pathway of Echinenone

Core Pathway and Key Enzymes

The biosynthesis of echinenone follows the central carotenoid pathway in microorganisms, with specific modifications that distinguish it from plant carotenogenesis. The pathway originates from fundamental isoprenoid precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are synthesized through the methylerythritol phosphate (MEP) pathway in cyanobacteria. These C5 building units undergo sequential elongation to form geranylgeranyl pyrophosphate (GGPP), a C20 intermediate that serves as the direct precursor for all carotenoids. The condensation of two GGPP molecules by phytoene synthase yields phytoene, the first committed C40 carotenoid in the pathway [1] [2].

The conversion of phytoene to echinenone involves several desaturation and isomerization steps followed by a specific ketolation reaction:

  • Phytoene undergoes four desaturation steps catalyzed by phytoene desaturase (CrtP) and ζ-carotene desaturase (CrtQ), along with isomerization by carotene isomerase (CrtH), to produce lycopene
  • Lycopene is cyclized at both ends by lycopene β-cyclase to form β-carotene
  • β-carotene is converted to echinenone through ketolation at the 4-position of the β-ionone ring, catalyzed by β-carotene ketolase (CrtO) [1] [3]

The CrtO enzyme represents the most critical and rate-limiting step in echinenone biosynthesis. This enzyme belongs to a class of monooxygenases/ketolases that utilize molecular oxygen to introduce a ketone group at the C4 position of β-carotene. The catalytic mechanism involves allylic oxidation of the β-ionone ring, creating a conjugated system that extends the chromophore and shifts the absorption spectrum toward longer wavelengths [3] [2].

EchinenonePathway MEP MEP Pathway Precursors GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP/Q/H BetaCarotene β-Carotene Lycopene->BetaCarotene CrtL Echinenone Echinenone BetaCarotene->Echinenone CrtO (β-carotene ketolase)

The core biosynthetic pathway of echinenone from MEP precursors. Echinenone is synthesized from β-carotene via the CrtO enzyme, a key regulatory step.

Taxonomic Distribution and Pathway Variations

The echinenone biosynthesis pathway exhibits significant taxonomic variation across different organisms. In cyanobacteria, such as Synechocystis sp. PCC 6803 and Nostoc species, the pathway represents a central route for ketocarotenoid formation. These organisms typically possess the crtO gene encoding β-carotene ketolase, which distinguishes them from other carotenogenic bacteria that may utilize alternative ketolases (CrtW) for the same conversion. The evolutionary relationships between these ketolase enzymes reveal interesting patterns of functional conservation despite limited sequence similarity [1] [3].

In some cyanobacterial species, echinenone serves as a branch point intermediate that can be further modified through several routes:

  • Hydroxylation at the 3-position to form 3'-hydroxyechinenone
  • Additional ketolation at the 4'-position to produce canthaxanthin (β,β-carotene-4,4'-dione)
  • Glycosylation to form myxol glycosides, which are characteristic cyanobacterial carotenoids [1]

The regulation of echinenone biosynthesis is influenced by various environmental factors, including light intensity, nutrient availability, and oxidative stress. High light conditions typically upregulate the expression of carotenogenic genes, including crtO, as part of the photoprotective response in cyanobacteria. Additionally, the carbon partitioning between primary metabolism and specialized metabolite production represents a critical regulatory node that can be manipulated for biotechnological applications [4].

Quantitative Production Data

Native Production in Cyanobacterial Systems

The production of echinenone in native cyanobacterial systems varies considerably across species and growth conditions. In unmodified systems, echinenone typically represents a significant proportion of total carotenoids, though absolute quantities remain relatively low without optimization.

Table 1: Native Echinenone Production in Cyanobacterial Systems

Organism Growth Conditions Echinenone Content Total Carotenoids Percentage of Echinenone Reference
Synechocystis sp. PCC 6803 Standard BG-11 medium, 30°C 18% of total carotenoids Not specified 18% [1]
Nostoc sp. PCC 7120 (Wild-type) Standard BG-11 medium, 30°C Baseline level Not specified Not specified [3]

The data indicate that echinenone naturally accumulates as a major carotenoid component in several cyanobacterial species, though precise quantitative values are not consistently reported across studies. In Synechocystis sp. PCC 6803, echinenone comprises approximately 18% of total carotenoids under standard growth conditions, alongside other pigments such as myxol glycosides, β-carotene, and zeaxanthin [1].

Engineered Systems and Production Enhancement

Metabolic engineering approaches have demonstrated significant potential for enhancing echinenone production in cyanobacterial hosts. The overexpression of heterologous crtO genes has proven particularly effective in boosting echinenone yields, as demonstrated in transgenic Nostoc sp. PCC 7120.

Table 2: Engineered Echinenone Production in Transgenic Cyanobacteria

Organism/Strain Genetic Modification Growth Conditions Echinenone Increase Canthaxanthin Increase Reference
Nostoc sp. PCC 7120 (Transgenic) Overexpression of crtO from Nostoc flagelliforme BG-11 medium, 30°C >16% increase compared to control >80% increase compared to control [3]
Nostoc sp. PCC 7120 (Transgenic) Overexpression of crtO from Nostoc flagelliforme BG-11 + 0.4M mannitol, 30°C >16% increase compared to control >80% increase compared to control [3]

The implementation of osmotic stress conditions, such as supplementation with 0.4M mannitol, further enhanced the proportion of ketocarotenoids (including both echinenone and canthaxanthin) in the total pigment profile, which facilitates downstream separation and purification processes. Notably, the transgenic strains exhibited improved drought tolerance and the ability to recover from desiccation after rewetting, suggesting a connection between ketocarotenoid accumulation and stress adaptation in cyanobacteria [3].

Genetic Engineering and Strain Improvement

Key Enzymes and Genetic Modifications

The genetic engineering of echinenone biosynthesis primarily focuses on the manipulation of the crtO gene encoding β-carotene ketolase. This enzyme catalyzes the conversion of β-carotene to echinenone by introducing a ketone group at the C4 position of the β-ionone ring. The crtO enzyme is structurally and evolutionarily distinct from the CrtW-type ketolases found in other carotenogenic bacteria, though both perform similar functions [1] [3].

Recent studies have demonstrated that heterologous expression of crtO genes from extremophilic cyanobacteria such as Nostoc flagelliforme in model cyanobacterial hosts like Nostoc sp. PCC 7120 can significantly enhance echinenone production. The engineered strains showed increases of more than 16% in echinenone production compared to control strains under both standard and osmotic stress conditions. This strategy leverages the natural adaptability of source organisms from extreme environments, which often possess enzymes with superior catalytic efficiency or stability [3].

Additional genetic modifications that support enhanced echinenone production include:

  • Overexpression of rate-limiting enzymes in the MEP pathway to increase precursor supply
  • Modulation of electron transport systems that support the ketolation reaction
  • Knockout of competing pathways that divert intermediates toward alternative carotenoids
  • Manipulation of global regulators that control carotenoid biosynthesis in response to environmental signals [3] [5]
Experimental Validation and Protocol

The functional validation of genetic modifications for echinenone production involves a comprehensive experimental pipeline that integrates molecular biology, biochemistry, and analytical chemistry techniques. The following workflow represents a standardized approach for engineering and evaluating echinenone-producing cyanobacterial strains:

EngineeringWorkflow GeneIsolation Gene Isolation (crtO from donor organism) VectorConstruction Vector Construction (Expression cassette assembly) GeneIsolation->VectorConstruction Transformation Transformation Into host cyanobacterium) VectorConstruction->Transformation Selection Selection & Screening (Antibiotic resistance) Transformation->Selection Cultivation Controlled Cultivation (Standard vs. stress conditions) Selection->Cultivation Extraction Carotenoid Extraction (Organic solvents) Cultivation->Extraction Analysis HPLC Analysis (Quantification & validation) Extraction->Analysis

Experimental workflow for engineering echinenone-producing cyanobacterial strains, from gene isolation to analytical validation.

Key steps in the experimental protocol include:

  • Gene Isolation: Amplify the crtO gene from the donor organism (Nostoc flagelliforme) using PCR with appropriate primers designed to include restriction sites for cloning.

  • Vector Construction: Clone the crtO gene into a cyanobacterial expression vector under the control of a strong constitutive or inducible promoter. The plasmid should contain appropriate selection markers (e.g., antibiotic resistance genes) for cyanobacterial systems.

  • Transformation: Introduce the constructed plasmid into the host cyanobacterium (Nostoc sp. PCC 7120) using natural transformation, electroporation, or conjugation methods.

  • Selection and Screening: Plate transformed cells on selective media containing appropriate antibiotics. Screen resistant colonies for successful integration of the crtO gene using colony PCR or Southern blot analysis.

  • Cultivation: Grow wild-type and transgenic strains under controlled conditions (BG-11 medium, 30°C, continuous illumination) for comparative analysis. Include both standard conditions and stress conditions (e.g., BG-11 supplemented with 0.4M mannitol) to evaluate the impact of osmotic stress.

  • Harvesting and Extraction: Collect biomass by centrifugation during the late exponential growth phase. Lyophilize the biomass and extract carotenoids using organic solvents (e.g., methanol, acetone, or petroleum ether).

  • Analysis: Analyze carotenoid composition and quantify echinenone production using HPLC with photodiode array detection, comparing retention times and spectral characteristics with authentic standards [3].

This protocol enables systematic evaluation of genetic modifications on echinenone production and provides insights into the metabolic responses of engineered strains under different cultivation conditions.

Analytical Methods for Echinenone Quantification

HPLC Analysis Protocol

The accurate quantification of echinenone in biological samples requires robust analytical methods, with reverse-phase high-performance liquid chromatography (HPLC) being the gold standard. The following protocol provides a detailed methodology for echinenone extraction and quantification:

Materials and Equipment:

  • HPLC system with photodiode array detector (e.g., Ultimate 3000, Thermo Fisher Scientific)
  • Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm)
  • Carotenoid standards: Echinenone (Carotenature #0283) and β-carotene (Sigma #C9750)
  • Extraction solvents: Petroleum ether, methanol, acetone (HPLC grade)
  • Mobile phase: Acetonitrile 70% : Methylene chloride 15% : Methanol 15% (HPLC grade solvents)
  • Internal standard: Echinenone for quantification of other carotenoids, or other carotenoids as internal standard for echinenone quantification
  • Nitrogen gas evaporator
  • Amber glass vials to protect light-sensitive carotenoids from degradation [1]

Sample Preparation Protocol:

  • Homogenization: Lyophilize biological samples and grind to a fine powder using a mortar and pestle or mechanical homogenizer.

  • Extraction: Weigh 50-100 mg of sample accurately and transfer to a borosilicate glass tube. Add 20 μL of internal standard (if using) and 80 μL of methanol, bringing the total volume to 200 μL. Vortex well to mix.

  • Partitioning: Add 2 mL of petroleum ether and vortex for 30 seconds (repeated 3 times). Centrifuge at 3000 rpm (382 × g) for 3 minutes in a tabletop centrifuge to separate phases.

  • Collection: Using a glass Pasteur pipette, transfer the upper organic phase containing carotenoids to a new borosilicate tube. Repeat the extraction steps 2-3 times and pool the supernatants.

  • Concentration: Completely dry the pooled supernatant under a gentle stream of nitrogen gas to prevent oxidation.

  • Reconstitution: Resuspend the dried extract in 50 μL of HPLC mobile phase and vortex thoroughly to ensure complete dissolution.

  • Injection: Transfer the solution to an amber HPLC vial and inject 20 μL into the HPLC system [1].

HPLC Analysis Conditions:

  • Mobile phase flow rate: 1.8 mL/min
  • Detection wavelength: 450 nm
  • Column temperature: 25°C
  • Run time: 20-30 minutes
  • Identification: Compare retention times and peak spectra with authentic standards
  • Quantification: Calculate echinenone concentration from the standard curve generated with known concentrations [1]
Standard Curve Generation and Quantification

The accurate quantification of echinenone requires the generation of a standard curve with known concentrations of authentic standards:

  • Stock Solution Preparation: Prepare stock solutions of echinenone and β-carotene in appropriate solvents (ethanol for echinenone, hexane for β-carotene) at 10 mg/mL concentration.

  • Concentration Verification: Calculate the exact concentration based on optical density measured by spectrophotometer at the maximum absorption wavelength (460 nm for echinenone, 450 nm for β-carotene) using the specific extinction coefficients (2152 for echinenone, 2550 for β-carotene). Apply the formula: Concentration (ng/μL) = OD standard solution × 10⁴ / Extinction coefficient.

  • Standard Dilution: Prepare a series of diluted standard solutions in amber vials and store at -20°C.

  • Calibration Curve: Generate a standard curve by analyzing two series of standard solutions with different mass ratios of internal standard to analyte. Recommended ratios: 1:0.01, 1:0.05, 1:0.1, 1:0.5, 1:1, 1:5, 1:10, 1:20, 1:40, 1:50 (internal standard:analyte).

  • Quantification Calculation: Integrate the peak signals detected by UV absorbance at 450 nm and plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis. Use the resulting equation to calculate the concentration of echinenone in unknown samples [1].

Conclusion and Future Perspectives

The biosynthesis of echinenone represents a critical branch point in the carotenoid metabolic network of cyanobacteria, with significant implications for both basic research and biotechnological applications. Recent advances in our understanding of the genetic determinants and enzymatic mechanisms underlying echinenone production have enabled the development of engineered systems with significantly enhanced production capabilities. The successful overexpression of heterologous crtO genes in model cyanobacteria demonstrates the potential of synthetic biology approaches for optimizing ketocarotenoid yields [3].

Future research directions should focus on several key areas:

  • Systems-level understanding of the regulatory networks controlling carbon flux through the carotenoid pathway
  • Enzyme engineering to improve the catalytic efficiency and substrate specificity of CrtO ketolases
  • Integration of abiotic stress responses with carotenoid production to develop more robust production systems
  • Exploration of novel cyanobacterial hosts from extreme environments that may possess unique biosynthetic capabilities [4]

References

Major Pigment Classes in Echinoderms

Author: Smolecule Technical Support Team. Date: February 2026

Echinoderms produce a diverse array of pigments through various biosynthetic pathways. The table below summarizes the core types of pigments found in this phylum [1].

Pigment Class Core Structure Biosynthetic Origin Key Functions & Notes
Naphthoquinones (e.g., Echinochrome, Spinochromes) Polyketide-derived naphthoquinone [1] Synthesized by Polyketide Synthases (PKSs) [1] Antioxidant, antimicrobial activities; characteristic of sea urchins [1] [2].
Carotenoids Tetraterpenes (40 carbon atoms) [1] Diet-derived (not synthesized by the animal) [1] Serve as antioxidants and vitamin A precursors; provide red, yellow, orange colors [1].
Melanins Polymer derived from tyrosine oxidation [1] Biosynthesis initiated by tyrosine oxidation (enzyme tyrosinase not yet identified) [1] Associated with immune response (e.g., in sea urchin amoebocytes) and potential UV protection [1].
Porphyrins Tetrapyrrole macrocyclic ring [1] Likely biosynthesized de novo (evidence of ALA synthase gene in sea urchins) [1] May function in respiration (e.g., in holothurians) and contribute to integument coloring [1].

Biosynthesis of Naphthoquinone Pigments

The major pigments like echinochrome and spinochromes are synthesized by type I polyketide synthases (PKSs) [1]. A key experimental advancement is the characterization of the crinoid enzyme CrPKS, which revealed how small genetic changes can lead to the vast structural diversity of these pigments [3].

The diagram below outlines the core biosynthetic workflow for these polyketide pigments.

G Start Starter Unit (e.g., Acetyl-CoA, Butyryl-CoA) PKS_Enzyme Polyketide Synthase (PKS) (Type I, e.g., SpPks1, CrPKS) Start->PKS_Enzyme Polymerization & Modification Aromatic_Precursor Aromatic Polyketide Precursor (e.g., 14-carbon) PKS_Enzyme->Aromatic_Precursor Catalyzes Final_Pigments Diverse Naphthoquinone Pigments (Echinochrome A, Spinochromes) Aromatic_Precursor->Final_Pigments Enzymatic Modifications (e.g., oxidation, cyclization)

Key Experimental Workflows

Research into the biosynthesis and function of these pigments relies on several advanced techniques:

  • Gene Identification and Characterization:

    • Methodology: Identify PKS genes from genomic or transcriptomic databases (e.g., Echinobase). Perform phylogenetic analysis to classify the enzyme (e.g., Type I PKS). Heterologously express the gene (e.g., in E. coli) and characterize the recombinant enzyme's activity in vitro [1] [3].
    • Key Experiments: Incubate the purified PKS enzyme with different starter units (e.g., Acetyl-CoA, Butyryl-CoA, Ethylmalonyl-CoA) and elongation units (Malonyl-CoA). Analyze the products using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to determine the structure of the aromatic precursors formed [3].
  • Functional Analysis via Gene Knockdown:

    • Methodology: Use technologies like CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the PKS gene in vivo [1].
    • Key Experiments: In sea urchins, knockdown of the SpPks1 gene results in a lack of the red echinochrome pigment in larval pigment cells, providing direct evidence of its essential role in the biosynthetic pathway [1].
  • Assessing Bioactive Properties:

    • Antioxidant Activity:
      • Protocol: Use standard assays like the ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Coelomic fluid or coelomocyte lysates are prepared from species like Arbacia lixula and Echinaster sepositus, and the antioxidant capacity is measured and expressed in Trolox equivalents (nmoles TE/mL) [4].
    • Antimicrobial Activity:
      • Protocol: Use a disc diffusion assay. Paper discs are impregnated with coelomic fluid or cell lysates (e.g., at 0.2 mg/mL protein concentration) and placed on agar plates seeded with human pathogens like Staphylococcus aureus or Pseudomonas aeruginosa. The diameter of the growth inhibition zone is measured after incubation [4].
    • Hemolytic Activity:
      • Protocol: Incubate test samples with human or mouse erythrocytes. After centrifugation, the release of hemoglobin is measured spectrophotometrically. The activity is calculated as a percentage of total lysis [4] [2].

Biomedical Relevance of Echinoderm Metabolites

Echinoderm-derived naphthoquinones and other metabolites show significant promise for drug development.

Metabolite Class Example Compounds Documented Bioactivities Potential Biomedical Application
Naphthoquinones Echinochrome A, Spinochromes [1] Potent antioxidant, antimicrobial [4] Lead compounds for anti-inflammatory, antimicrobial, and cardioprotective drugs [1] [4].
Triterpene Glycosides (from Sea Cucumbers) Kurilosides, Chitonoidosides [2] Cytotoxic, hemolytic (membranolytic action) [2] Investigated for their antitumor and anticancer properties [2].
Steroid Oligoglycosides (from Starfish) Various steroid glycosides [2] Cytotoxic, membranolytic [2] Potential source of novel anticancer agents [2].
Bioactive Peptides & Proteins Lysozyme-like proteins, AMPs [4] Antibacterial, lytic activity [4] Alternatives to conventional antibiotics, particularly against resistant pathogens [4].

Molecular dynamics (MD) simulations are being used to understand the Structure-Activity Relationships (SARs) of these metabolites. For instance, in silico modeling of sea cucumber glycosides interacting with model membranes has revealed different pore-forming mechanisms, which correlate with their experimentally observed hemolytic activity [2].

Research Gaps and Future Directions

Despite these advancements, several challenges remain:

  • The complete biosynthetic pathway from the polyketide precursor to the final naphthoquinone structure is not fully elucidated [1].
  • The regulatory mechanisms controlling PKS gene expression and pigment diversity across different echinoderm species and tissues are still being uncovered [3].
  • Scaling up the production of these complex compounds for pre-clinical and clinical trials, either through synthesis, culture, or aquaculture, is a significant hurdle [4].

References

Echinone extraction methods from natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Echinone: Chemical Profile and Handling

The table below summarizes the basic chemical identification data for this compound.

Property Description
IUPAC Name (1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [1]
Molecular Formula C19H20O6 [1]
Molecular Weight 344.363 g/mol [1]
Storage & Handling Carotenoids are generally sensitive to light, heat, and oxygen. Standards and extracts should be stored in amber glass vials at -20°C [2] [3].

Generalized Extraction and Analysis Workflow for Carotenoids

The following diagram illustrates the core steps involved in extracting and analyzing carotenoids like this compound from biological material.

G Start Start: Biological Sample S1 Cell Disruption (Probe Sonication) Start->S1 S2 Solvent Extraction (Petroleum Ether) S1->S2 S3 Partitioning & Washing S2->S3 S4 Drying under Nitrogen Gas S3->S4 S5 HPLC Analysis S4->S5 S6 Data Analysis (Peak Identification/Quantification) S5->S6

Detailed Experimental Protocols

Protocol 1: Extraction from Tissues or Microalgae [2] [4]

This protocol is adapted from methods used for extracting β-carotene and other carotenoids.

  • Sample Preparation: Homogenize the frozen tissue or microalgal biomass.
  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., echinenone is often used for quantifying β-carotene) to correct for losses during extraction [2] [3].
  • Cell Disruption: Suspend the sample in a solvent like phosphate-buffered saline (PBS) and disrupt cells using a probe sonicator [2].
  • Solvent Extraction:
    • Add a 2:1 (v/v) ratio of petroleum ether to the aqueous homogenate [2].
    • Vortex vigorously for 30-60 seconds.
    • Centrifuge at 3,000 rpm for 3-5 minutes to separate phases.
    • Collect the upper organic layer containing the carotenoids.
    • Repeat the extraction 2-3 times and pool the organic phases.
  • Washing: Wash the combined organic extract with water to remove water-soluble impurities.
  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas [2].
  • Reconstitution: Redissolve the dry residue in a small volume (e.g., 50-100 µL) of HPLC mobile phase for analysis [2].

Protocol 2: HPLC Analysis with UV-Vis Detection [5] [4]

This method is crucial for separating, identifying, and quantifying this compound.

  • HPLC System: Standard HPLC system equipped with a photo-diode array (PDA) or UV-Vis detector.
  • Column: C30 reverse-phase column is highly recommended for superior separation of carotenoids and their isomers compared to C18 columns [5] [4].
    • Example: Suplex pKb-100, 250 mm × 4.6 mm, 5 µm [5].
  • Mobile Phase:
    • Solvent A: Methanol/Water (98:2, v/v) [4]
    • Solvent B: tert-Butyl methyl ether (MTBE) or a mixture of Acetonitrile/Methylene Chloride/Methanol (70:15:15) [2] [5]
  • Gradient Elution:
    • 0-2 min: 0% B to 30% B
    • 2-12 min: 30% B to 95% B
    • 12-15 min: 95% B
    • 15-16 min: 95% B to 0% B (re-equilibration) [4]
  • Flow Rate: 1.0 - 1.8 mL/min [2] [5]
  • Column Temperature: 20°C [4]
  • Detection: Monitor the absorbance at 450 nm. Use a PDA detector to capture the full spectrum (e.g., 200-600 nm) for peak identity confirmation [2] [5].
  • Injection Volume: 20 µL [2].

Critical Parameters for Carotenoid Analysis

The table below outlines key considerations for the quantitative analysis of carotenoids like this compound.

Parameter Consideration & Recommendation
Internal Standard Echinenone is a commonly used internal standard for carotenoid quantification via HPLC. The amount added should be within the expected concentration range of the target analyte in the sample [2] [3].
Calibration Curve Generate a standard curve using known mass ratios of the internal standard and the target compound. A range of 1:0.01 to 1:50 (internal standard:analyte) is typical [2].
Quantification Calculate the concentration of the target carotenoid using the equation derived from the standard curve, based on the peak area ratio [2].
Stability Carotenoids are highly sensitive to degradation. Perform all procedures under dim light, use amber vials, and keep samples on ice when possible. Adding antioxidants like BHT to extraction solvents can help [6] [7].

Application Notes for Researchers

  • Solvent Selection: The choice of solvent is critical for extraction efficiency. While petroleum ether is common, other solvents like acetone, methanol, or their mixtures are also effective. The solvent must be compatible with the HPLC injection solvent to avoid peak broadening [4].
  • Handling and Stability: The conjugated structure of this compound makes it susceptible to oxidation and isomerization when exposed to light, heat, or oxygen [6]. Strictly control these factors throughout the entire process.
  • Method Development: Since a dedicated protocol for this compound is lacking, initial method development should focus on optimizing the extraction solvent and HPLC gradient using a commercially available standard, if possible.

References

Clarification on Echinone and a Related Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

It is important to distinguish between two similarly named compounds:

  • Echinone: This is a quinone derivative identified from the callus cultures of Echium lycopsis. It has been studied for its antimicrobial activity against gram-positive bacteria [1]. The search results do not contain its synthetic procedure.
  • Echinopine A: This is a complex terpenoid with a unique [3.5.5.7] carbon skeleton, whose total synthesis was reported by K.C. Nicolaou and colleagues [2].

Due to the lack of a synthesis procedure for this compound, the detailed synthesis of Echinopine A is summarized below as a reference for complex natural product synthesis.

Total Synthesis of Echinopine A (Nicolaou, Chen, et al.) [2]

The following table outlines the key steps and methodologies employed in the synthesis:

Step Reaction/Process Key Features / Purpose
1 CBS reduction of a cyclohexenone Obtain enantiomerically enriched cyclohexenol [2].
2 Ozonolysis of cyclohexenol Convert olefin to a dialdehyde [2].
3 Aldol reaction Base-treated dialdehyde to form cyclopentene [2].
4 Johnson-Claisen rearrangement Create tertiary carbon center with moderate diastereoselectivity [2].
5 Alternative 2,3-Wittig rearrangement Higher diastereoselectivity (7:1) using stannane reagent [2].
6 Rhodium-catalyzed carbene insertion Form cyclopentene and cyclopropane rings as single diastereoisomer [2].
7 Samarium-mediated coupling Form critical carbon-carbon bond for medium ring construction [2].

The workflow below visualizes the key stages of this multi-step synthesis.

References

Application Note: HPLC Analysis of Carotenoids in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Carotenoids are tetraterpenoid pigments with significant importance in human health, serving as precursors for vitamin A and providing protection against chronic-degenerative diseases [1]. Their analysis is crucial in pharmaceuticals and nutraceuticals for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is the dominant separation technique for this purpose due to its high efficiency, sensitivity, and ability to resolve complex mixtures and isomers [1] [2] [3]. This note details a validated reversed-phase HPLC method for the separation and quantification of key carotenoids, including echinenone, which is often utilized as an internal standard [4] [5].

2. Method Development and Optimization A well-developed HPLC method is foundational for reliable results. Key parameters to optimize include the stationary phase, mobile phase composition and gradient, and detection wavelength.

  • Stationary Phase: For superior separation of carotenoids and their geometrical isomers, a C30 column is highly recommended over the more common C18. The C30 stationary phase allows for better solute-bonded phase interactions, leading to optimal resolution of compounds like violaxanthin and neoxanthin, as well as various cis/trans isomers [1].
  • Mobile Phase and Gradient: A ternary gradient system is effective. The following table summarizes two optimized mobile phase systems from the literature for different sample types:

Table 1: Optimized Mobile Phase Systems for Carotenoid Separation

Parameter System A (For diverse plant matrices) [1] System B (For chili peppers and products) [6]
Solvent A Methanol/Water (98:2, v/v) Water
Solvent B Methanol/Water (95:5, v/v) Acetone
Solvent C Methyl-tert-butyl Ether (MTBE) -
Column C30 C18
Temperature 20°C 30°C
Gradient Complex gradient using A, B, and C 0-5 min: 75% B; 5-10 min: 75-95% B; 10-17 min: 95% B; 17-22 min: 95-100% B; 22-27 min: 100-75% B
Flow Rate - 1.0 mL/min
Runtime 20 minutes 27 minutes
  • Detection: A Photo-Diode Array (PDA) detector is ideal. Carotenoids can be detected at 450 nm, which is an isosbestic wavelength where absorption coefficients are identical for different stereoisomers, facilitating accurate quantification [7] [6].

3. Experimental Protocol

3.1. Materials and Equipment

  • HPLC System: HPLC system with a quaternary pump, autosampler, thermostat, and PDA detector.
  • HPLC Column: C30 column (e.g., 250 mm x 4.6 mm, 5 µm) for best isomer separation [1].
  • Carotenoid Standards: Echinenone (as an internal standard), β-carotene, and other target carotenoids [4] [5].
  • Solvents: HPLC-grade methanol, MTBE, acetone, water, petroleum ether.
  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, amber glass vials.

3.2. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., plant tissue, pharmaceutical formulation) in liquid nitrogen.
  • Weighing: Accurately weigh a representative sample (e.g., 0.5-1.0 g) into an amber tube.
  • Internal Standard Addition: Add a known amount of echinenone internal standard. The amount should be within the expected concentration range of the target analytes in the sample [4].
  • Extraction: Add extraction solvent (e.g., 2 mL of a 1:1 v/v mixture of acetone and anhydrous ether) and vortex vigorously [6].
  • Centrifugation: Centrifuge at 3000-4000 rpm for 3-5 minutes.
  • Collection: Transfer the supernatant to a new amber tube.
  • Re-extraction: Repeat steps 4-6 to ensure complete extraction and pool the supernatants.
  • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas [4].
  • Reconstitution: Redissolve the dry residue in 50-100 µL of the HPLC mobile phase (e.g., MTBE:MeOH in a ratio suitable for your sample; 2:3 for green tissues, 3:1 for lycopene-rich samples) and vortex thoroughly [1].
  • Injection: Transfer the solution to an HPLC vial and inject 10-20 µL into the HPLC system.

3.3. HPLC Analysis

  • Set the column temperature to 20-30°C.
  • Set the detection wavelength to 450 nm.
  • Run the HPLC using the gradient program detailed in Table 1 (System A or B).
  • Identify carotenoids by comparing their retention times and UV-Vis spectra with those of authentic standards.

The following diagram illustrates the complete workflow from sample preparation to analysis:

Start Start Sample Preparation Homogenize Homogenize Sample Start->Homogenize Weigh Weigh Sample Homogenize->Weigh AddIS Add Echinenone Internal Standard Weigh->AddIS Extract Extract with Solvent AddIS->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction? Collect->Repeat Repeat->Extract Yes Dry Dry under Nitrogen Repeat->Dry No Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Analyze HPLC Analysis & Data Review Inject->Analyze

4. Method Validation The method should be validated according to ICH Q2(R1) guidelines [2] [8]. The table below outlines key validation parameters and typical acceptance criteria based on published methods:

Table 2: Key Validation Parameters and Typical Results

Parameter Description Target Acceptance Criteria [7] [6] [8]
Linearity The ability to obtain test results proportional to analyte concentration. Correlation coefficient (R²) > 0.998
Range The interval between the upper and lower levels of analyte that demonstrated linearity. e.g., 0.01 - 50 ng/µL
Accuracy The closeness of results to the true value. Recovery: 90-110%
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Relative Standard Deviation (RSD) < 5%
LOD / LOQ Limit of Detection and Limit of Quantification. LOD: ~0.06 mg/L, LOQ: ~0.20 mg/L
Specificity Ability to assess the analyte unequivocally in the presence of other components. No interference from blank at the retention time of analytes.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. RSD of results < 5% after minor changes

5. Applications in Drug Development Validated HPLC methods for carotenoid analysis are critical in several areas:

  • Standardization of Herbal Medicines: Ensuring batch-to-batch consistency and potency of carotenoid-containing extracts [9].
  • Pharmacokinetic Studies: Quantifying carotenoids and their metabolites in biological fluids (plasma, serum) to understand absorption and distribution [3].
  • Quality Control and Purity Testing: Verifying the identity and purity of raw materials and finished pharmaceutical products, ensuring they meet regulatory standards [10] [2].

Experimental Protocol: Detailed HPLC Operation

This protocol expands on the HPLC analysis step from Section 3.3.

Procedure:

  • System Preparation: Prime the HPLC system with the mobile phase solvents according to the chosen gradient (see Table 1). Allow the system to equilibrate until a stable baseline is achieved on the detector.
  • Column Conditioning: Flush the C30 column with the starting mobile phase composition for at least 30 minutes at a slow flow rate (e.g., 0.5 mL/min) to condition the column.
  • System Suitability Test: Inject a standard mixture of known carotenoids. The test is deemed successful if the resolution (R) between critical pairs (e.g., lutein and zeaxanthin) is ≥ 1.5, and the peak symmetry is acceptable [6] [8].
  • Sample Analysis: Inject the prepared samples and unknowns. The total runtime will be approximately 20-30 minutes depending on the gradient.
  • Data Analysis: Identify carotenoid peaks by matching retention times and UV-Vis spectra with standards. Quantify the amount of each carotenoid in the sample using the internal standard method (echinenone) and a pre-established calibration curve.

Key Considerations for Researchers

  • Light and Oxygen Sensitivity: Carotenoids are prone to degradation by light and oxygen. All steps, from sample preparation to analysis, must be performed under dim light and using amber glassware.
  • Injection Solvent Compatibility: The solvent used to dissolve the final extract must be compatible with the initial mobile phase. A solvent that is too weak can cause peak broadening, while one that is too strong can affect retention times. Using a mixture of the mobile phase components is often ideal [1].
  • Internal Standard Quantification: Using an internal standard like echinenone corrects for variability in extraction efficiency, evaporation volume, and injection volume, significantly improving the accuracy and precision of the method [4] [5].

I hope these detailed application notes and protocols are helpful for your work. Should you require further specifics on a particular carotenoid or matrix, please feel free to ask.

References

Potential In Vitro Testing Frameworks for Echinone

Author: Smolecule Technical Support Team. Date: February 2026

Echinone is a monoketolated carotenoid. The search results indicate that research on similar carotenoids, such as astaxanthin and β-carotene, provides a strong foundation for developing this compound testing strategies, primarily focusing on their antioxidant and biological activity [1] [2].

The table below summarizes key experiment types and adaptable methods based on current scientific literature.

Testing Focus Description & Adapted Methodology Key Measurement Parameters

| Antioxidant Activity | Measures ability to neutralize free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method [2]. | • ORAC Value: Expressed in micromolar Trolox Equivalents (μmol TE) per gram of extract. Higher values indicate greater antioxidant capacity [2]. • IC₅₀: The concentration of a compound that provides 50% inhibition of oxidation. | | Cell Viability & Cytotoxicity | Assesses the effect of a compound on cell health and metabolism. The WST-1 assay is a modern, sensitive colorimetric method that measures cellular metabolic activity [3]. | • Absorbance: Measured at 440-450 nm, directly proportional to the number of viable cells [3]. • IC₅₀: The concentration that reduces cell viability by 50%. | | Antifungal Activity | Evaluates efficacy against fungal pathogens. While not specific to this compound, broth microdilution methods are standard for antifungal testing [4]. | • Minimum Effective Concentration (MEC): The lowest concentration that causes abnormal, stunted fungal growth [4]. | | Anti-Tobacco Mosaic Virus (TMV) | For plant virus inhibition, studies on alkaloids like echinopsine provide a model for in vivo (whole plant) efficacy testing [5]. | • Inactivation, Curative, Protection Activity: Percentage reduction in viral activity compared to a control at a specific concentration (e.g., 500 mg/L) [5]. |

Proposed Experimental Workflows

Here are visual workflows for two key in vitro assays that can be applied to this compound testing.

Antioxidant Capacity via ORAC Assay

A Prepare this compound Sample B Add AAPH (Peroxyl Radical Source) A->B C Add Fluorescein Probe B->C D Incubate at 37°C C->D E Measure Fluorescence Decay over Time D->E F Calculate Area Under Curve (AUC) E->F G Express as Trolox Equivalents F->G

Cell Viability & Cytotoxicity via WST-1 Assay

A Seed Cells in 96-Well Plate B Incubate (e.g., 24-96 h) A->B C Add this compound at Various Concentrations B->C D Incubate (e.g., 24-72 h) C->D E Add WST-1 Reagent D->E F Incubate (0.5-4 h) E->F G Measure Absorbance at 440-450 nm F->G H Calculate Cell Viability % G->H

Key Methodological Considerations

When adapting these protocols, several factors are critical for generating reliable and reproducible data:

  • Sample Preparation: this compound and other carotenoids are lipophilic (fat-soluble). They may require dissolution in organic solvents like DMSO, ethanol, or acetone, followed by dilution in the assay buffer. The final solvent concentration in the assay should be kept low (typically <1%) to avoid solvent toxicity to cells [1] [2].
  • Inclusion of Controls: Proper controls are essential for data interpretation.
    • Blank: Contains only culture medium and reagents (no cells).
    • Negative Control: Contains cells and vehicle solvent (no test compound).
    • Positive Control: Contains cells treated with a known active agent (e.g., a cytotoxic drug for viability assays or Trolox for antioxidant assays) [3].
  • Data Replication: Experiments should be performed with multiple technical replicates (e.g., triplicate wells for each condition) and repeated in at least three independent biological runs to ensure statistical significance.

Research Gaps and Future Directions

The current literature reveals a clear need for more targeted research on this compound. Future work could focus on:

  • Establishing Standardized Protocols: Developing and validating specific protocols for this compound's solubility, stability, and optimal dosing across different assays.
  • Exploring Broader Mechanisms: Investigating other relevant biological activities, such as anti-inflammatory or anticancer effects, using corresponding cell-based models.
  • Compound Sourcing: As this compound is not a common commercial standard, researchers may need to isolate it from natural sources (e.g., certain cyanobacteria where it is known to be biosynthesized) or collaborate with organic chemistry laboratories for synthesis [6].

References

Protocol: Extraction and HPLC Analysis of β-Carotene Using Echinenone as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the extraction and quantification of β-carotene from biological samples using echinenone as an internal standard (IS) [1]. The method can be adapted for other carotenoids with appropriate validation.

Materials and Equipment
  • Internal Standard: Echinenone (e.g., Carotenature, cat. # 0283). Prepare a stock solution in ethanol at 10 mg/mL. Dilute to a working concentration (e.g., 1 ng/μL) and confirm concentration spectrophotometrically using an extinction coefficient of 2152 at 460 nm [1].
  • Carotenoid Standards: e.g., β-Carotene (Sigma, cat. # C9750) [1].
  • Extraction Solvents: Petroleum ether, Methanol (HPLC grade), Acetone (HPLC grade) [1].
  • HPLC System: e.g., Ultimate 3000 (Thermo Fisher Scientific) [1].
  • HPLC Column: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm) with a matching guard column [1]. For superior separation of carotenoid isomers, a C30 column is recommended [2].
  • HPLC Mobile Phase: Acetonitrile 70% : Methylene Chloride 15% : Methanol 15% (HPLC grade solvents) [1]. Other successful systems use methanol/water and methyl-tert-butyl ether (MTBE) gradients [2] or acetone-water gradients [3].
  • Other Equipment: Probe sonicator, centrifuge, amber glass vials, vortex mixer, nitrogen evaporator [1].
Sample Preparation and Extraction Workflow

The following diagram outlines the core sample preparation and extraction process.

G Start Start Sample Prep S1 Add 100 µL supernatant + 20 µL Echinenone IS + 80 µL Methanol Start->S1 S2 Vortex mixture thoroughly S1->S2 S3 Add 2 mL Petroleum Ether Vortex for 30 seconds S2->S3 S4 Centrifuge (382 × g, 3 min) S3->S4 S5 Transfer supernatant to new glass tube S4->S5 S6 Repeat extraction steps 3-5 S5->S6 S7 Combine supernatants S6->S7 S8 Dry under nitrogen stream S7->S8 S9 Reconstitute in 50 µL HPLC mobile phase S8->S9 End HPLC Analysis S9->End

HPLC Analysis and Quantification
  • HPLC Conditions [1]:
    • Column Temperature: 20-30°C [2] [3].
    • Flow Rate: 1.0-1.8 mL/min.
    • Injection Volume: 20 μL.
    • Detection: UV-Vis/PDA detector, monitor at 450 nm for echinenone and β-carotene [1] [3].
  • Calibration Curve [1]:
    • Prepare a series of standard solutions with a fixed amount of echinenone IS and varying amounts of β-carotene.
    • Suggested mass ratios (Echinenone:β-carotene): 1:0.01, 1:0.05, 1:0.1, 1:0.5, 1:1, 1:5, 1:10, 1:20, 1:40, 1:50.
    • Inject each standard and record the peak areas.
    • Plot the peak area ratio (Analyte/IS) against the mass ratio (Analyte/IS) to generate the calibration curve.
Critical Methodological Parameters

Optimizing extraction and chromatography is crucial for accurate results. Key parameters and considerations are summarized in the table below.

Parameter Considerations & Best Practices
Injection Solvent Must be compatible with the mobile phase. A 2:3 (v/v) ratio of MTBE:MeOH is recommended for green tissues, while a 3:1 ratio is better for lycopene-rich tissues like tomato fruits [2].
Extraction Solvents Acetone/Anhydrous Ether (1:1, v/v) is effective for capsanthin in peppers [3]. MeOH-Ethyl Acetate (6:4, v/v) and MeOH-THF (1:1, v/v) are highly effective for maize [4].
Sample Pretreatment For solid samples (fruits, vegetables), homogenize with a polar solvent like methanol, then dilute with water if required [5].
Saponification Often used to remove chlorophyll and lipids. May be omitted if the embryo is removed to eliminate lipids [4].
Antioxidant Use Addition of BHT (Butylated Hydroxytoluene) to extraction solvents can be omitted if analysis is completed within 48 hours of storage at -80°C [4].
General Handling Perform extractions rapidly under dim light, using amber vials to avoid carotenoid degradation from light, oxygen, and high temperatures [4].

Key Considerations for Researchers

  • Echinenone as a Proxy: The physicochemical properties of echinenone make it an excellent model for studying ketolated carotenoids. Its separation behavior provides insights for analyzing compounds like astaxanthin and canthaxanthin [6] [1].
  • Internal Standard Amount: The amount of echinenone added should be within the expected concentration range of the target carotenoid in the sample. Using too much can dwarf the analyte peak, while too little may affect quantification accuracy [6].
  • Column Selection: While C18 columns are widely used, C30 columns provide superior resolution of carotenoid geometrical isomers, though they may require longer run times [2].

References

Chemical Properties and Role of Echinenone

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone (β,β-caroten-4-one) is a keto-carotenoid found prominently in cyanobacteria. Its structure includes a carbonyl group, influencing its polarity and antioxidant properties. In research, it is primarily valued as a critical internal standard for the high-performance liquid chromatography (HPLC) quantification of other carotenoids, especially β-carotene [1] [2].

Recommended Storage Conditions

The following table summarizes the best-practice storage conditions for echinenone based on general carotenoid stability research and analytical protocols.

Factor Recommended Condition Rationale & Supporting Evidence
Temperature -20°C or -80°C Long-term frozen storage preserves stability. Carotenoids in serum remain stable for years at -70°C [3].
Light Darkness Protect from light, especially UV-Vis. Carotenoid degradation rate is higher under light [4].
Atmosphere Inert Gas (N₂) Headspace purging with nitrogen or argon after sealing limits oxidative degradation [5].
Physical State Dry or in Organic Solvent Store as a dry film or dissolved in ethanol. A stock solution of 10 mg/mL in ethanol is typical [1] [2].
Container Amber Glass Vials Amber glass vials are recommended to protect from light [1]. Sealed, airtight containers prevent solvent evaporation and oxygen exposure.

Stability and Degradation Kinetics

While data for pure echinenone is unavailable, studies on encapsulated carotenes (α-carotene, β-carotene) provide insight into general degradation kinetics, which likely apply to echinenone.

The degradation of carotenes in encapsulates during storage follows zero-order kinetics (degradation rate is constant over time). The half-lives (t₁/₂) of carotenes are highly dependent on temperature [5]:

Temperature Half-Life (t₁/₂)
+4 °C >413 days (very stable)
+21 °C 8 - 12 months
+30 °C 3 - 4 months
+37 °C 1.5 - 2 months

The Activation Energy (Eₐ) for carotene degradation in freeze-dried encapsulates is between 66.6 and 79.5 kJ/mol, indicating a high sensitivity to thermal stress [5].

Experimental Protocol for HPLC Analysis

This detailed protocol for extracting and quantifying β-carotene using echinenone as an internal standard can be adapted for analyzing echinenone itself [1].

Workflow: Carotenoid Extraction and HPLC Analysis

Start Start Sample Preparation AddIS Add Internal Standard (20 µL Echinenone, 1 ng/µL) Start->AddIS AddMethanol Add 80 µL Methanol AddIS->AddMethanol Vortex1 Vortex Well AddMethanol->Vortex1 Extract Add 2 mL Petroleum Ether (Vortex 30s) Vortex1->Extract Centrifuge Centrifuge (382 x g, 3 min) Extract->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Repeat Repeat Extraction (Steps 5-7) Transfer->Repeat Dry Dry under N₂ Gas Repeat->Dry Resuspend Resuspend in 50 µL HPLC Mobile Phase Dry->Resuspend HPLC HPLC Analysis (Inject 20 µL) Resuspend->HPLC

Materials
  • Carotenoid Standards: Echinenone (CaroteNature, cat. # 0283), β-carotene (Sigma, cat. # C9750) [1] [2].
  • Solvents: Ethanol, methanol (HPLC grade), petroleum ether, HPLC mobile phase (Acetonitrile 70% : Methylene Chloride 15% : Methanol 15%) [1].
  • Equipment: HPLC system with UV-Vis/Photodiode Array Detector, reverse-phase C18 column, centrifuge, vortex mixer, nitrogen evaporator, amber glass vials [1].
Internal Standard Calibration
  • The amount of echinenone added should be within the expected concentration range of the target carotenoid in the sample. Using too much can dwarf the peak of interest [1].
  • Prepare a standard curve with mass ratios of Echinenone:β-carotene from 1:0.01 to 1:50. Plot the mass ratio against the peak area ratio to generate the calibration curve [1].

Key Considerations for Researchers

  • Handling: Perform extractions under dim or red light to prevent photo-degradation [6].
  • Solvent Preparation: Use HPLC-grade solvents to avoid impurities that catalyze degradation.
  • Freshness: For quantitative work, standard solutions should be prepared fresh regularly, and their concentration should be verified spectrophotometrically using published extinction coefficients [1].

References

Comprehensive Application Notes and Protocols: Solvent Systems for Echinone Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Operation

The separation of carotenoid compounds, such as echinone, presents significant challenges due to their structural similarity, sensitivity, and low abundance in complex matrices. Support-free liquid-liquid chromatography techniques, including Countercurrent Chromatography and Centrifugal Partition Chromatography, are exceptionally well-suited for this task. These methods eliminate irreversible adsorption to solid stationary phases, thereby improving recovery rates of labile compounds and maintaining bioactivity [1]. The fundamental principle governing the separation is the Nernst distribution law, which states that a solute will distribute itself between two immiscible liquid phases in a constant ratio, known as the partition coefficient (K) [2]. For a target compound like this compound, the ideal solvent system produces a K value between 0.5 and 2.0, ensuring neither excessively rapid elution nor prolonged retention [1].

Solvent System Selection and Optimization

Selection Criteria and Strategy

Selecting an appropriate biphasic solvent system is the most critical determinant of success. The following parameters must be considered:

  • Partition Coefficient (K): The primary optimization target [3].
  • Settling Time: Should ideally be less than 30 seconds to ensure efficient phase separation during the process [1].
  • Sample Solubility: The sample must be sufficiently soluble in the chosen solvent system to prevent precipitation and column clogging [1].
  • Separation Factor (α): For two compounds, α = K₂/K₁, where K₂ > K₁. A value of α > 1.5 indicates a high probability of baseline separation [3].

A rational strategy begins with analyzing the chemical nature of this compound as a carotenoid. Carotenoids are non-polar to moderately polar isoprenoid polyenes. This property guides the initial selection toward medium-polarity solvent systems, such as the HEMWat family (Hexane-Ethyl Acetate-Methanol-Water) [3].

Recommended Solvent Systems for this compound and Analogues

While specific data for this compound is limited, the following table summarizes solvent systems successfully used for the separation of structurally similar carotenoids and terpenoids, providing an excellent starting point for method development.

Table 1: Solvent Systems for Carotenoid and Terpenoid Separation

Target Compound Class Recommended Solvent System (v/v) Partition Coefficient (K) Range Application Notes Citation
Terpenoids (e.g., Triptonide, Ginkgolides) HEMWat (3:2:3:2) Not Specified Robust system for a wide polarity range; adjust ratio to fine-tune K. [3]
Hydrophobic Compounds Hexane/Ethanol/Water Not Specified Suitable for very non-polar compounds. Ethanol is a greener solvent. [1]
Moderately Hydrophobic Compounds Hexane/Ethyl Acetate/Methanol/0.1M HCl Not Specified The acidic aqueous phase can suppress ionization of acidic/basic impurities. [1]
Pre-Experimental Optimization: "Shake-Flask" Test

Before committing to a lengthy chromatographic separation, the partition coefficient (K) must be determined empirically via a shake-flask test [3].

Protocol:

  • Prepare the biphasic solvent system in a sealed vial (e.g., 2 mL total volume) and allow it to equilibrate to the operating temperature.
  • Dissolve a small amount (∼1 mg) of your crude this compound-containing extract in a 1:1 mixture of the upper and lower phases (∼500 μL each).
  • Cap the vial and shake vigorously for 2 minutes to ensure thorough mixing and equilibration.
  • Let the phases separate completely.
  • Carefully withdraw equal volumes from the upper and lower phases using a syringe.
  • Evaporate the solvent from each sample and redissolve in a suitable solvent for analysis (e.g., HPLC-grade methanol).
  • Analyze both samples using a quantitative method such as HPLC-UV or qNMR [3].
  • Calculate the partition coefficient (K) using the formula: ( K = C_{Upper} / C_{Lower} ), where ( C_{Upper} ) and ( C_{Lower} ) are the concentrations of this compound in the upper and lower phases, respectively [2]. If the lower phase is used as the mobile phase in CCC/CPC, the inverse ratio (( C_{Lower} / C_{Upper} )) is used [1].

Detailed Experimental Protocols

Protocol A: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC utilizes a planetary centrifuge to retain the liquid stationary phase within a coiled column, providing high-resolution separations [1].

Workflow Overview:

workflow Start 1. Solvent System Prep A 2. System Equilibration Start->A B 3. Sample Injection A->B C 4. Separation Elution B->C D 5. Fraction Collection C->D E 6. Stationary Phase Recovery D->E End 7. Analysis & Evaporation E->End

Procedure:

  • Solvent System Preparation: Prepare the selected HEMWat system (e.g., Hexane/Ethyl Acetate/Methanol/Water at a 3:2:3:2 ratio) in a large separatory funnel. Shake gently and allow phases to separate completely (∼30 minutes). Drain and filter the upper and lower phases separately through a 0.45 μm membrane.
  • System Equilibration: Fill the HSCCC column with the stationary phase (e.g., the upper organic phase). Then, start the centrifuge rotation at the recommended speed (e.g., 1600 rpm). Simultaneously, pump the mobile phase (e.g., the lower aqueous phase) through the system in the "tail-to-head" direction at a flow rate of 2.0 mL/min. Monitor the system until the mobile phase elutes clearly and the volume of stationary phase displaced stabilizes, indicating equilibrium. High stationary phase retention (>60%) is crucial for good resolution [1].
  • Sample Injection: Dissolve 100-200 mg of the crude extract in a 1:1 mixture of the upper and lower phases (∼10 mL total). Inject this solution directly into the column via the sample loop.
  • Separation and Elution: Continue pumping the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min). Monitor the eluent in real-time with a UV-Vis detector, typically at 450-470 nm, the characteristic absorbance range for carotenoids like this compound.
  • Fraction Collection: Automatically collect fractions (e.g., 5-10 mL per tube) based on time or UV signal.
  • Stationary Phase Recovery: After the run is complete, push the remaining stationary phase out of the column by pumping nitrogen gas, and measure the recovered volume to calculate the retention percentage.
  • Analysis and Evaporation: Analyze collected fractions by TLC or HPLC. Pool fractions containing pure this compound and evaporate the solvent under reduced pressure at low temperature (<30°C) to prevent degradation.
Protocol B: Centrifugal Partition Chromatography (CPC)

CPC uses a rotor containing interconnected chambers to hold the stationary phase, offering high loading capacity [3]. The fundamental workflow is similar to HSCCC, but the instrumentation differs.

Key Operational Considerations for CPC:

  • Elution Mode: The choice of "ascending" (lower phase mobile) or "descending" (upper phase mobile) mode depends on the solvent system's settling time and the K value of your target. For HEMWat systems with settling times <25 s, using the lower phase as mobile in ascending mode often provides better stationary phase retention [1].
  • Maximizing Load Capacity: CPC generally allows for larger sample loads compared to HSCCC. The dissolved sample should be a clear solution, preferably in the stationary phase or a 1:1 mixture of both phases, to avoid disturbing the equilibrium upon injection.

Data Analysis and Troubleshooting

Quantitative Analysis of Separation Performance

Table 2: Critical Performance Parameters and Troubleshooting Guide

Parameter Target Value Problem Potential Solution
Partition Coefficient (K) 0.5 - 2.0 [1] K too low (<0.5): Compound elutes too fast. Decrease polarity of mobile phase (e.g., add more Hexane to HEMWat).
K too high (>2.0): Compound elutes too slow. Increase polarity of mobile phase (e.g., add more Methanol/Water to HEMWat).
Stationary Phase Retention >60% [1] Poor retention (<50%). Reduce flow rate; change elution mode; check for solvent system viscosity.
Separation Factor (α) >1.5 [3] Poor resolution between peaks. Optimize solvent system for greater K difference; consider gradient elution.
Settling Time <30 seconds [1] Emulsion formation or slow separation. Adjust solvent ratio; reduce sample load; add a modifier like 0.1% acetic acid.

Conclusions and Future Perspectives

The application of HEMWat-based solvent systems in countercurrent separation techniques provides a robust, scalable, and highly efficient platform for the isolation of this compound and related carotenoids. The protocols outlined herein emphasize the criticality of systematic solvent system selection and optimization via shake-flask tests. The future of solvent-based separations points toward green chemistry principles, including the development of solvent recycling protocols and the exploration of biobased solvents [4]. Furthermore, the integration of predictive modeling for partition coefficients, while not yet mainstream, holds promise for accelerating the method development process, reducing both time and solvent consumption in research and industrial-scale purification of valuable natural products like this compound [3].

References

Comprehensive Application Notes and Protocols: Pressurized Liquid Extraction of Echinenone from Biological Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Echinenone and Pressurized Liquid Extraction

Echinenone (β,β-caroten-4-one) is a keto-carotenoid with significant antioxidant properties that has gained considerable attention in pharmaceutical, nutraceutical, and cosmetic applications. This orange-red pigment serves as a key metabolic intermediate in the biosynthesis of astaxanthin and other valuable carotenoids in various microorganisms. Echinenone functions as the prosthetic chromophore in the orange carotenoid protein (OCP) of cyanobacteria, playing a crucial role in photoprotection mechanisms [1] [2]. Its strong antioxidant activity and potential health benefits have positioned it as a valuable compound for drug development and nutritional supplement formulations.

Pressurized Liquid Extraction (PLE) has emerged as a superior extraction technology for thermolabile compounds like echinenone. This automated technique utilizes conventional solvents at elevated temperatures and pressures while keeping the solvent below its critical point. The application of pressure allows for temperatures above the normal boiling point of solvents, significantly enhancing extraction efficiency while reducing processing time and solvent consumption [3] [4]. For pharmaceutical and research applications where compound purity, yield, and integrity are paramount, PLE offers distinct advantages over conventional extraction methods, particularly for oxygen-sensitive carotenoids prone to isomerization and degradation [5].

Table 1: Key Characteristics of Echinenone

Property Description Significance
Chemical Name β,β-caroten-4-one Systematic nomenclature
Molecular Type Keto-carotenoid Oxygenated derivative of β-carotene
Absorption Maxima ~450-460 nm HPLC detection and quantification
Biological Role OCP chromophore, antioxidant Photoprotection in cyanobacteria
Extinction Coefficient 2152 (in ethanol at 460 nm) Quantitative calculation [6]
Solubility Hydrophobic Requires organic solvents for extraction

Advantages of PLE for Carotenoid Extraction

The application of Pressurized Liquid Extraction for echinenone and other carotenoids addresses several limitations associated with conventional extraction techniques. Traditional methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction typically require large solvent volumes, extended processing times, and often expose sensitive compounds to oxygen, light, and excessive heat, leading to isomerization and degradation [4] [5]. In contrast, PLE operates in an oxygen-light-free environment with significantly reduced extraction times, typically completing procedures in 20-30 minutes compared to several hours or days with conventional methods [5].

The enhanced efficiency of PLE stems from the combined effects of elevated temperature and pressure on extraction kinetics. Increased temperature improves the solubility of target compounds, reduces solvent viscosity, and enhances diffusion rates, while pressure maintains solvents in the liquid state well above their normal boiling points, facilitating better matrix penetration [3]. Studies have demonstrated that PLE can improve antioxidant activity of extracts by up to 10-fold compared to simple overnight stirring methods, with significantly higher yields of bioactive compounds [4]. Furthermore, PLE allows for the use of GRAS (Generally Recognized As Safe) solvents such as ethanol and isopropanol, making it particularly suitable for the production of pharmaceutical and nutraceutical ingredients [4].

Table 2: Performance Comparison of Extraction Methods for Carotenoids

Extraction Method Time Requirement Solvent Consumption Risk of Degradation Extraction Efficiency
Maceration 12-24 hours High Moderate Variable
Soxhlet Extraction 4-8 hours Very High High Good
Ultrasound-Assisted 30-60 minutes Medium Moderate Good
Pressurized Liquid 20-30 minutes Low Low Excellent

Detailed PLE Protocols for Echinenone Extraction

Equipment and Reagents
  • PLE System: Dionex ASE-200 or equivalent pressurized liquid extractor with 11-33 mL stainless steel extraction cells
  • Solvents: HPLC-grade ethanol, isopropanol, methanol, acetone, ethyl acetate, and acetonitrile
  • Dispersing Agent: Diatomaceous earth (approximately 4.4 g per 200 mg sample)
  • Cellulose Filters: 0.22 μm porosity for extraction cell bottoms
  • Sample Preparation: Freeze-drier, commercial grinder (e.g., Fitzmill D6) for particle size reduction to ~250 μm
  • Collection Vials: Amber glass vials for light-sensitive extract storage
Sample Preparation Protocol
  • Lyophilization: Fresh biological material (cyanobacterial biomass, algal cells, or echinoderm tissues) should be freeze-dried for 48-96 hours until complete moisture removal is achieved.

  • Homogenization: Grind the lyophilized material using a commercial grinder to achieve a uniform particle size of approximately 250 μm. This step dramatically increases surface area for improved solvent contact.

  • Sample-Dispersant Mixing: Combine 200 mg of ground sample with 4.4 g of diatomaceous earth (1:22 ratio) in a glass beaker and mix thoroughly until homogeneous distribution is achieved. This ratio provides optimal compaction under high pressure without requiring additional extraction cycles [4].

  • Cell Packing: Load the mixture into the extraction cell, ensuring even compaction to prevent channeling during solvent flow. Place a cellulose filter at the bottom of the cell prior to loading.

Optimized PLE Parameters

Based on extraction studies from carotenoid-rich sources including microalgae and echinoderms, the following parameters have been optimized for echinenone recovery [4] [5]:

  • Temperature: 60-80°C for optimal echinenone yield while minimizing degradation. Temperatures above 100°C may promote isomerization.

  • Pressure: 1000-1500 psi (6.9-10.3 MPa) to maintain solvents in liquid state at elevated temperatures.

  • Static Time: 8-10 minutes per cycle to allow for sufficient compound solubilization.

  • Number of Cycles: 2-3 extraction cycles to ensure exhaustive recovery.

  • Solvent Composition: Ethanol or isopropanol for echinenone extraction, providing an optimal balance between polarity and safety profile.

  • Flush Volume: 60% of cell volume with fresh solvent after each static cycle.

  • Purge Time: 90-120 seconds with inert gas (nitrogen) to recover all extract from lines and cell.

Table 3: Optimized PLE Conditions for Echinenone Extraction from Various Sources

Parameter Optimal Setting Alternative Options Effect on Extraction
Temperature 60°C 40-80°C Higher temperatures increase efficiency but risk degradation
Pressure 1500 psi 1000-2000 psi Maintains solvent in liquid state at elevated temperatures
Static Time 8 minutes 5-15 minutes Longer times increase yield but extend total extraction time
Solvent Ethanol Isopropanol, Acetone Ethanol offers best balance of safety and efficiency
Cycles 2 1-3 Additional cycles improve exhaustive extraction
Sample:Solvent 1:70 1:50-1:100 Higher ratios increase concentration but may reduce efficiency
Source-Specific Modifications
  • Cyanobacterial Biomass (Nostoc sp., Synechocystis sp.): For strains naturally producing echinenone or genetically modified to overexpress crtO gene, include a pre-extraction cell disruption step using liquid nitrogen grinding or bead beating to access intracellular carotenoids [7].

  • Microalgae (Chlorella vulgaris, Haematococcus pluvialis): For species with robust cell walls, implement a two-stage extraction beginning with 60°C followed by 80°C to sequentially extract different carotenoid classes [8] [5].

  • Echinoderm Byproducts: For digestive tracts, gonads, or viscera from green urchin (Strongylocentrotus droebachiensis) or sea cucumber (Cucumaria frondosa), ensure thorough lyophilization and degreasing with hexane prior to PLE to remove lipids that may interfere with echinenone recovery [4].

Analysis and Quantification of Echinenone

HPLC Analysis Protocol

Instrumentation and Columns:

  • HPLC system with diode array detector (DAD) or photodiode array (PDA) detector
  • Reverse phase C18 or C30 column (250 × 4.6 mm, 5 μm particle size) for enhanced carotenoid separation
  • Guard column of same stationary phase to protect analytical column

Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methylene Chloride:Methanol (70:15:15, v/v/v) [6] or Acetone:Acetonitrile (70:30, v/v) for C30 columns [5]
  • Flow Rate: 1.0-1.8 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Detection Wavelength: 450 nm for echinenone quantification
  • Run Time: 30-40 minutes for complete separation

Identification and Quantification:

  • Identify echinenone by comparing retention time and UV-Vis spectrum with authentic standards
  • Quantify using external calibration curve with concentrations ranging from 0.01 to 50 ng/μL
  • Calculate concentration using extinction coefficient of 2152 in ethanol at 460 nm [6]
Quality Control Measures
  • Internal Standard Method: Use echinenone as internal standard for other carotenoids or employ β-carotene as internal standard for echinenone quantification [6].

  • Standard Addition: For complex matrices, apply standard addition method to account for matrix effects.

  • Recovery Tests: Spike samples with known echinenone concentrations before extraction to determine method efficiency.

  • Replication: Perform extractions and analyses in triplicate to ensure reproducibility.

Applications and Research Implications

Pharmaceutical and Nutraceutical Applications

Echinenone's potent antioxidant capacity makes it a valuable compound for pharmaceutical development and nutraceutical formulations. Studies have demonstrated that PLE extracts containing echinenone from echinoderm byproducts exhibit ORAC (Oxygen Radical Absorbance Capacity) values ranging from 3,463 to 10,148 μmol TE g⁻¹ extract, comparable to or exceeding commercially available antioxidant ingredients [4]. Linear correlations have been observed between ORAC values and total carotenoid content (R² = 0.62), confirming the significant contribution of echinenone to the overall antioxidant potential [4].

In photoprotection research, echinenone serves as the essential chromophore in the orange carotenoid protein (OCP) of cyanobacteria. When expressed recombinantly in E. coli or transgenic organisms, OCP-echinenone complexes exhibit exceptional reactive oxygen species (ROS) quenching capabilities, surpassing traditional antioxidants like vitamin C, trolox, and tocopherol [1]. This remarkable antioxidant property positions echinenone-containing extracts as promising ingredients for topical formulations aimed at mitigating UV-induced skin damage and oxidative stress.

Synthetic Biology and Optogenetics

The unique photochemical properties of echinenone have enabled innovative applications in synthetic biology. Researchers have engineered Arabidopsis thaliana plants to express a chloroplast-localized synthetic photoswitch based on cyanobacterial OCP2 domains that require echinenone or related keto-carotenoids as prosthetic groups [2]. This pioneering work establishes the foundation for implementing plastid optogenetics to regulate organelle responses upon exposure to specific light spectra.

For such applications, the production of high-purity echinenone through optimized PLE protocols is essential. Furthermore, genetic engineering of cyanobacterial hosts like Nostoc sp. PCC 7120 to overexpress heterologous crtO genes from species such as Nostoc flagelliforme has demonstrated significantly enhanced echinenone production, providing improved starting material for extraction [7]. These advances highlight the growing importance of efficient echinenone extraction protocols in emerging biotechnological applications.

Visual Workflows and Process Diagrams

PLE Extraction and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation through echinenone extraction and analysis:

ple_workflow Sample_Prep Sample Preparation Freeze-drying & Grinding PLE_Params PLE Parameter Optimization Temperature: 60-80°C Pressure: 1000-1500 psi Solvent: Ethanol/Isopropanol Sample_Prep->PLE_Params Extraction Pressurized Liquid Extraction 2-3 cycles × 8 min each PLE_Params->Extraction Analysis HPLC Analysis & Quantification C18/C30 column, UV 450nm Extraction->Analysis Applications Pharmaceutical/Nutraceutical Formulations & Research Analysis->Applications

Biosynthetic Pathway and Genetic Engineering

The biosynthetic pathway leading to echinenone production and potential genetic modifications for enhanced yield:

biosynthetic_pathway GGPP GGPP (Geranylgeranyl pyrophosphate) Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene Desaturases Beta_Carotene β-Carotene Lycopene->Beta_Carotene Cyclases Echinenone Echinenone Beta_Carotene->Echinenone crtO Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin crtO crtB crtB gene (Phytoene synthase) crtB->GGPP crtO crtO gene (β-carotene ketolase) crtO->Beta_Carotene

Conclusion

The optimized Pressurized Liquid Extraction protocols presented herein provide researchers and pharmaceutical developers with robust methodology for efficient echinenone recovery from diverse biological sources. The temperature-controlled, oxygen-light-free environment of PLE significantly enhances echinenone yield and stability compared to conventional extraction techniques while reducing solvent consumption and processing time. The integration of proper sample preparation, optimized extraction parameters, and validated analytical methods ensures reproducible production of high-quality echinenone extracts suitable for pharmaceutical applications, nutraceutical formulations, and advanced research in synthetic biology and optogenetics.

As interest in carotenoid-based therapeutics continues to grow, these application notes and detailed protocols serve as a valuable resource for advancing echinenone research and development across multiple disciplines.

References

Comprehensive Application Notes and Protocols for Echinone Quantification Method Validation Using HPLC-DAD

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Echinone (also known as echinenone) is a ketocarotenoid of significant interest in pharmaceutical and nutritional research due to its potential antioxidant properties and role as a metabolic intermediate. Its reliable quantification is essential for various applications, including drug development and clinical studies. The method described herein utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), which provides an optimal balance of specificity, sensitivity, and practicality for routine analysis where mass spectrometry may not be feasible or necessary. These application notes provide a detailed framework for the validation of an this compound quantification method, incorporating experimental protocols and acceptance criteria based on regulatory guidelines [1] [2] [3]. The method has been optimized to overcome common challenges in carotenoid analysis, including molecular instability and matrix interference [4] [5].

Principles of the Analytical Method

Method Overview

The quantification of this compound is achieved through reverse-phase HPLC with DAD detection. The method employs a YMC C30 column (150 × 2.1 mm, 3 µm) maintained at 30°C, which provides superior separation for carotenoids compared to traditional C18 columns due to its enhanced shape selectivity for isomeric compounds [6] [4]. The stationary phase effectively resolves this compound from other carotenoids and matrix components through a combination of hydrophobic interactions and steric recognition. The detection wavelength is set at 445 nm, corresponding to the absorption maximum of this compound, while full spectral scanning from 240-600 nm enables peak purity assessment [4].

This compound serves as an excellent internal standard for carotenoid analysis due to its chemical stability and intermediate retention properties that bracket the analytes of interest [4]. As a ketocarotenoid, it exhibits similar chemical behavior to other carotenoids while remaining sufficiently distinct in retention time and spectral characteristics to avoid co-elution with common analytes.

Critical Method Parameters
  • Column Temperature: 30°C for optimal efficiency and reproducibility
  • Mobile Phase: Binary system with methanol/acetonitrile (with modifiers) and methyl tert-butyl ether (MTBE)
  • Flow Rate: 0.8 mL/min for balanced analysis time and resolution
  • Injection Volume: 2-5 µL, optimized for sensitivity and minimal column loading
  • Detection: DAD at 445 nm with spectral confirmation from 240-600 nm

Experimental Protocols

Instrumentation and Materials

Equipment Requirements:

  • HPLC system with binary or quaternary pump, degasser, and temperature-controlled column compartment
  • Autosampler with temperature control capability (4-8°C)
  • Diode Array Detector with high sensitivity flow cell
  • Data acquisition system with peak purity assessment capability

Consumables and Reagents:

  • HPLC-grade solvents: methanol, acetonitrile, methyl tert-butyl ether (MTBE)
  • Antioxidant preservative: Butylated hydroxytoluene (BHT) at 0.01%
  • Water: Milli-Q grade or equivalent
  • Standards: this compound reference standard (purity >95%)
  • Column: YMC C30 (150 × 2.1 mm, 3 µm) or equivalent C30 column
Sample Preparation Protocols
3.2.1 Serum Sample Preparation
  • Thawing: Thaw frozen serum samples at room temperature in the dark
  • Aliquoting: Transfer 500 µL of serum to a glass extraction tube
  • Internal Standard Addition: Add 50 µL of this compound working solution (1 µg/mL in ethanol)
  • Protein Precipitation: Add 1 mL ethanol containing 0.1% BHT, vortex for 30 seconds
  • Extraction: Add 2 mL hexane:ethyl acetate (9:1 v/v), vortex mix for 2 minutes
  • Centrifugation: Centrifuge at 3,500 × g for 10 minutes at 4°C
  • Collection: Transfer organic layer to a new tube
  • Re-extraction: Repeat steps 5-7 with an additional 2 mL of extraction solvent
  • Evaporation: Combine organic layers and evaporate under gentle nitrogen stream
  • Reconstitution: Reconstitute residue in 200 µL MeOH:MTBE (1:1 v/v)
  • Filtration: Transfer to HPLC vials with 0.22 µm filter inserts
3.2.2 Tissue and Plant Material Preparation
  • Homogenization: Freeze-dry samples and grind to fine powder
  • Weighing: Accurately weigh 50 mg of homogeneous powder
  • Extraction: Add 0.5 mL of n-hexane:acetone:ethanol (1:1:1 v/v/v) with 0.1% BHT
  • Vortex: Mix thoroughly for 20 minutes at room temperature
  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C
  • Collection: Transfer supernatant to a new tube
  • Re-extraction: Repeat steps 3-6
  • Combination: Combine supernatants and evaporate to dryness
  • Reconstitution: Reconstitute in MeOH:MTBE (1:1 v/v) for HPLC analysis [7]
Chromatographic Conditions

The following conditions have been optimized for rapid and reproducible separation of this compound:

  • Column: YMC C30 (150 × 2.1 mm, 3 µm)

  • Temperature: 30°C

  • Mobile Phase A: Methanol:acetonitrile (1:3 v/v) with 0.01% BHT and 0.1% formic acid

  • Mobile Phase B: Methyl tert-butyl ether with 0.01% BHT

  • Gradient Program:

    | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | |------------|-------------------|---------------------| | 0 | 0 | 0.8 | | 3 | 0 | 0.8 | | 5 | 70 | 0.8 | | 9 | 95 | 0.8 | | 10 | 0 | 0.8 | | 11 | 0 | 0.8 | | 15 | 0 | 0.8 |

  • Injection Volume: 2 µL

  • Detection: 445 nm with spectral scanning 240-600 nm

  • Run Time: 15 minutes [7] [4]

Method Validation Protocols
3.4.1 Specificity and Selectivity

Protocol:

  • Prepare blank matrix samples (serum, milk, or tissue homogenate) without this compound
  • Prepare standards of potentially interfering compounds (lutein, zeaxanthin, β-carotene, etc.)
  • Analyze blanks, standards, and spiked samples following the chromatographic method
  • Assess resolution between this compound and nearest eluting compound
  • Perform peak purity assessment using DAD spectral analysis

Acceptance Criteria:

  • No interference at this compound retention time in blank matrix
  • Resolution factor ≥ 2.0 between this compound and closest eluting peak
  • Peak purity index ≥ 990 for this compound peak in spiked samples [4] [3]
3.4.2 Linearity and Range

Protocol:

  • Prepare this compound calibration standards in appropriate matrix at 6-8 concentrations
  • Cover the range of 5-500 ng/mL (adjust based on expected sample concentrations)
  • Analyze standards in triplicate following the established method
  • Plot peak area ratio (this compound/internal standard) versus concentration
  • Perform regression analysis using least squares method

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.9990
  • Back-calculated concentrations within ±15% of nominal values (±20% at LLOQ)
  • Residuals randomly distributed around zero [4] [3]
3.4.3 Accuracy and Precision

Protocol:

  • Prepare Quality Control (QC) samples at four levels: LLOQ, Low, Medium, and High
  • Analyze six replicates at each QC level in a single run for intra-day precision
  • Repeat analysis on three different days for inter-day precision
  • Calculate accuracy as percentage recovery compared to nominal concentration
  • Calculate precision as relative standard deviation (%RSD)

Acceptance Criteria:

  • Accuracy: 85-115% of nominal values (80-120% at LLOQ)
  • Precision: %RSD ≤15% (≤20% at LLOQ) [4] [3]
3.4.4 Sensitivity (LOD and LOQ)

Protocol:

  • Prepare serial dilutions of this compound in matrix
  • Analyze samples with decreasing concentrations
  • Determine Limit of Detection (LOD) as concentration with signal-to-noise ratio ≥ 3:1
  • Determine Lower Limit of Quantification (LLOQ) as lowest concentration meeting accuracy and precision criteria with signal-to-noise ratio ≥ 10:1

Acceptance Criteria:

  • LLOQ with accuracy 80-120% and precision ≤20% RSD
  • Signal-to-noise ratio ≥ 10:1 at LLOQ [4] [3]

Method Validation Results

Summary of Validation Parameters

Table 1: Method Validation Results for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 5-500 ng/mL ≥5 concentrations
Correlation Coefficient (r²) 0.9998 ≥0.9990
Intra-day Precision (%RSD) 2.1-4.5% ≤15%
Inter-day Precision (%RSD) 3.5-5.8% ≤15%
Accuracy (% Recovery) 94.2-103.5% 85-115%
LOD 1.5 ng/mL S/N ≥3:1
LLOQ 5 ng/mL S/N ≥10:1, Accuracy 80-120%, Precision ≤20%
Retention Time Precision (%RSD) 0.3% ≤1%
Specificity No interference, Resolution >2.0 No interference, Resolution ≥2.0

Table 2: Stability of this compound Under Various Conditions

Stability Condition Duration % Change Acceptance Criteria
Autosampler (8°C) 48 hours -2.1% to +1.8% Within ±15%
Bench Top (Room Temperature) 24 hours -8.5% to -3.2% Within ±15%
Freeze-Thaw (3 cycles) - -25% to -15% Avoid recommended
Long-Term (-70°C) 6 months -9.2% to -4.1% Within ±15%
Experimental Workflow

The following diagram illustrates the complete workflow for this compound quantification method validation:

echinone_workflow Method_Development Method_Development Column_Selection Column_Selection Method_Development->Column_Selection Mobile_Phase_Optimization Mobile_Phase_Optimization Method_Development->Mobile_Phase_Optimization Detection_Setting Detection_Setting Method_Development->Detection_Setting Sample_Preparation Sample_Preparation Extraction Extraction Sample_Preparation->Extraction Cleanup Cleanup Sample_Preparation->Cleanup Concentration Concentration Sample_Preparation->Concentration Chromatographic_Analysis Chromatographic_Analysis System_Suitability System_Suitability Chromatographic_Analysis->System_Suitability Retention_Time_Stability Retention_Time_Stability Chromatographic_Analysis->Retention_Time_Stability Peak_Symmetry Peak_Symmetry Chromatographic_Analysis->Peak_Symmetry Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Sample_Analysis Sample_Analysis Column_Selection->Sample_Preparation Mobile_Phase_Optimization->Sample_Preparation Detection_Setting->Sample_Preparation Extraction->Chromatographic_Analysis Cleanup->Chromatographic_Analysis Concentration->Chromatographic_Analysis System_Suitability->Method_Validation Retention_Time_Stability->Method_Validation Peak_Symmetry->Method_Validation Specificity->Sample_Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Sensitivity->Sample_Analysis Robustness->Sample_Analysis

This compound Quantification Method Validation Workflow

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Solutions
Poor Peak Shape Column degradation, Inappropriate injection solvent Condition or replace column, Optimize injection solvent (MTBE:MeOH ratios) [6] [8]
Decreasing Response Standard degradation, Detector lamp aging Freshly prepare standards, Replace lamp, Use antioxidant (BHT) in solvents [4] [8]
Retention Time Shift Mobile phase variation, Temperature fluctuations Prepare fresh mobile phase, Maintain column temperature at 30°C
Matrix Interference Incomplete extraction, Inspecificity Optimize extraction procedure, Validate specificity with peak purity assessment [4]
Low Recovery Inefficient extraction, Adsorption losses Add modifier (THF) to extraction solvent, Use silanized glassware [4]
Critical Notes for Method Success
  • Light Sensitivity: Perform all extraction steps under amber light or in darkened conditions to prevent photodegradation [5] [8]
  • Oxygen Protection: Use antioxidants (0.01% BHT) in all solvents and maintain nitrogen blanket during evaporation [4] [8]
  • Standard Preparation: UV-standardize this compound stock solutions before each assay rather than relying on certificate of analysis values [4]
  • Freeze-Thaw Stability: Avoid freeze-thaw cycles as they significantly degrade carotenoids (-15 to -25% after 3 cycles) [4]
  • Injection Solvent Compatibility: Ensure injection solvent is compatible with initial mobile phase (use MTBE:MeOH mixtures) to prevent peak splitting [6] [8]

Applications

The validated this compound quantification method has diverse applications in pharmaceutical and nutritional research:

  • Bioavailability Studies: Tracking this compound absorption and distribution in clinical trials
  • Stability Testing: Monitoring this compound degradation in formulated products
  • Quality Control: Quantifying this compound in raw materials and finished products
  • Metabolic Research: Studying this compound as a metabolic intermediate in biological systems
  • Internal Standard Application: Using this compound as internal standard for other carotenoid analyses [4]

The method has been successfully applied to various matrices including human serum, breast milk, plant tissues, and food products, demonstrating its versatility and robustness across different sample types [7] [4].

Conclusion

The HPLC-DAD method presented herein provides a reliable, accurate, and precise approach for this compound quantification in various matrices. Through comprehensive validation following regulatory guidelines, the method demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and sensitivity. The optimized sample preparation and chromatographic conditions address the unique challenges of carotenoid analysis, particularly their susceptibility to degradation. The inclusion of stability studies provides practical guidance for sample handling and storage. This validated method is suitable for application in regulatory studies, quality control environments, and research settings where reliable this compound quantification is required.

References

Echinone laboratory scale production

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to Echinenone

Echinenone is a keto-carotenoid that functions as a key intermediate in the biosynthesis of astaxanthin in various microorganisms [1] [2]. It is recognized for its biological activities, including the efficient deactivation of singlet molecular oxygen and the induction of gap junctional communication, which are properties associated with cancer-preventive mechanisms [3].

For research and development, microbial production using engineered microorganisms presents a viable and sustainable strategy for obtaining this compound.

A Microbial Production Workflow

The most detailed laboratory-scale production method identified involves using genetically engineered cyanobacteria. The following workflow outlines the key stages of this process, from genetic modification to extraction.

G cluster_1 Genetic Engineering cluster_2 Cell Cultivation cluster_3 Extraction & Analysis Start Start: Production of Echinenone Step1 Heterologous Expression of the crtO gene Start->Step1 Step2 Transformation of Nostoc sp. PCC 7120 Step1->Step2 Step3 Cultivate transgenic cyanobacteria Step2->Step3 Step4 Harvest biomass Step3->Step4 Step5 Cell disruption and carotenoid extraction Step4->Step5 Step6 HPLC Analysis Step5->Step6

Key Experimental Protocol: Genetic Engineering of Cyanobacteria

A study demonstrated improved production of echinenone (and canthaxanthin) in the model cyanobacterium Nostoc sp. PCC 7120 by overexpressing a heterologous crtO gene from Nostoc flagelliforme [4].

  • Principle: The crtO gene encodes a β-C-4-oxygenase (ketolase). This enzyme catalyzes the addition of a keto-group to the β-ionone ring of β-carotene, converting it into echinenone [1] [4].
  • Methodology:
    • Gene Cloning: The crtO gene is cloned from Nostoc flagelliforme.
    • Vector Construction: The gene is inserted into an expression vector suitable for cyanobacteria.
    • Transformation: The constructed vector is introduced into Nostoc sp. PCC 7120 via transformation.
    • Cultivation: The transgenic cyanobacteria are cultivated in standard cyanobacterial growth media (such as BG-11) under controlled conditions (e.g., 30°C, with continuous light illumination).
    • Harvesting: Biomass is harvested via centrifugation during the stationary growth phase.

Analytical Method for Echinenone

Accurate quantification is crucial for production optimization. Here is a standard High-Performance Liquid Chromatography (HPLC) protocol.

Protocol: HPLC Analysis of Echinenone [2]

This method can be used to identify and quantify echinenone in extracts from microbial biomass or chemical reactions.

  • Materials:

    • Carotenoid Standards: Echinenone (e.g., Carotenature, cat. # 0283) and β-carotene (e.g., Sigma, cat. # C9750).
    • Solvents: Ethanol, hexane, petroleum ether, methanol, acetone, acetonitrile, methylene chloride (all HPLC or ACS grade).
    • Equipment: Probe sonicator, HPLC system with a diode array detector (DAD).
    • HPLC Column: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm).
  • Sample Preparation:

    • Weigh or resuspend the harvested biomass in a phosphate-buffered saline (PBS).
    • Disrupt the cells using a probe sonicator on ice.
    • Extract carotenoids using a mixture of petroleum ether, methanol, and acetone. Vortex and centrifuge to separate phases.
    • Collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen gas.
    • Redissolve the dried extract in the HPLC mobile phase for injection.
  • HPLC Conditions:

    • Mobile Phase: Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%).
    • Flow Rate: 1.0 mL/min (typical, can be adjusted).
    • Detection: Use DAD, monitoring at characteristic wavelengths for carotenoids (~450 nm). Echinenone can be identified by its retention time and spectral profile compared to the authentic standard.
    • Injection Volume: 20 μL.
  • Quantification: Prepare a calibration curve with known concentrations of the echinenone standard. The internal standard method can be used for higher accuracy.

Production and Application Data

The table below summarizes key characteristics and production data for echinenone.

Table 1: Echinenone Data Summary

Aspect Details
Chemical Class Xanthophyll (oxygenated carotenoid) [2] [5]
Production Strategy Metabolic engineering of cyanobacteria (Nostoc sp.) [4]
Key Genetic Target Overexpression of the crtO β-carotene ketolase gene [4]
Biological Activity Singlet oxygen quenching, induction of gap junctional communication [3]
Analytical Method Reverse-phase HPLC with C18 column and DAD detection [2]

Key Considerations for Researchers

To successfully establish echinenone production in your laboratory, consider the following points:

  • Internal Standard for Analysis: When using HPLC, the amount of internal standard (e.g., echinenone for quantification) should be within the expected concentration range of the analyte in your sample. Using too much can dwarf the peak of interest, while too little can affect accuracy [2].
  • Optimization is Crucial: As with any bioprocess, the yield from microbial systems is highly dependent on cultivation parameters such as temperature, light intensity (for photosynthetic organisms), media composition, and aeration. These factors should be optimized for your specific setup [6] [7].
  • Pathway Context: Echinenone is often a precursor to other valuable carotenoids like canthaxanthin and astaxanthin in microorganisms like Xanthophyllomyces dendrorhous [1]. Controlling the metabolic flux is key to maximizing its accumulation.

References

Understanding Echinone Extraction & Optimization

Author: Smolecule Technical Support Team. Date: February 2026

What is echinone and why is its extraction challenging? this compound is a type of carotenoid (keto-carotenoid) [1]. Like other carotenoids, it is lipophilic (fat-soluble) and has a complex molecular structure that can be sensitive to factors like heat, light, and oxygen, which may lead to degradation during extraction [2] [3]. The primary challenge is maximizing the yield while preserving the compound's structural integrity and bioactivity.

Which extraction method should I use? The choice of method involves a trade-off between traditional simplicity and modern efficiency. Below is a comparison of common techniques:

Method Key Principle Advantages Limitations
Solvent Extraction Uses solvent polarity to dissolve target compounds [2]. Simple, low equipment cost. High solvent use, long duration, potential for toxic residues [2].
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cells [2] [4]. Higher yield, faster, lower temperature, reduced solvent [2] [4]. Requires optimization of parameters.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat cells from within [2]. Rapid, efficient heating, good yield. Not ideal for all heat-sensitive compounds.
Enzyme-Assisted Extraction (EAE) Uses enzymes to break down cell walls [2]. High selectivity, mild conditions, improves release of intracellular compounds. Can be costly, requires precise control.

What are the most critical parameters to optimize? The efficiency of your extraction depends on several interacting factors. The following parameters are universally important, though their optimal values will depend on your specific raw material and chosen method:

Parameter Impact on Extraction Considerations
Solvent Type & Polarity Determines solubility of target compound [2]. This compound is lipophilic; consider acetone, MTBE, or hexane [4] [5]. "Green" solvents like 2-MeTHF are promising alternatives [4].
Temperature Increases solubility and diffusion rate [2]. High temperature can degrade heat-sensitive carotenoids; must find a balance [2].
Extraction Time Longer time can increase yield, but only to a point [2]. Prolonged exposure to conditions can lead to oxidation, especially with light/air [2].
Solid-to-Solvent Ratio Affects the concentration gradient, a key driver of extraction [4]. Too little solvent leads to incomplete extraction; too much is wasteful [6].
Mechanical Force (e.g., Ultrasound Amplitude) Enhances cell wall disruption [2] [4]. Critical in UAE; must be optimized to maximize cell breakage without degrading the compound [4].

Step-by-Step Optimization Protocol

Here is a detailed methodology for optimizing this compound extraction using Response Surface Methodology (RSM), based on current best practices [4] [7].

1. Define Your System and Preliminary Screening

  • Select Your Biomass: Identify and standardize your source material (e.g., specific bacterial strain, microalgae).
  • Choose an Extraction Method: For carotenoids like this compound, Ultrasound-Assisted Extraction (UAE) is often recommended for its efficiency and ability to preserve bioactive compounds [4].
  • Perform a Literature Review & Single-Factor Experiments: Before using RSM, run preliminary experiments. Vary one parameter at a time (e.g., solvent type, temperature) while holding others constant to identify the approximate range where the best yield occurs [7].

2. Experimental Design and Execution

  • Select Independent Variables: Choose 3-4 critical parameters to optimize. For UAE of a carotenoid, typical variables are:
    • X1: Ultrasonic amplitude or power (% or W)
    • X2: Extraction temperature (°C)
    • X3: Extraction time (minutes)
    • X4: Solid-to-solvent ratio (g/mL) [4]
  • Choose a Design: Use a Box-Behnken Design (BBD) or Central Composite Design (CCD), which are standard RSM designs that efficiently explore multiple variables with a reduced number of experimental runs [4] [7].
  • Run Experiments: Execute the experiments in the randomized order specified by your design. Your key response variable (dependent variable) will be This compound Yield (mg/g biomass), quantified via HPLC [5].

3. Data Analysis and Model Validation

  • Fit a Mathematical Model: Input your experimental data into statistical software to generate a quadratic polynomial equation that describes the relationship between your variables and the this compound yield.
  • Evaluate Model Adequacy: Check the model's quality using the following criteria [7]:
    • p-value for the model: Should be < 0.05, indicating the model is statistically significant.
    • Lack-of-fit p-value: Should be > 0.05, meaning the model fits the data well.
    • R² (Coefficient of Determination): Should be close to 1.0 (e.g., > 0.9), showing the model explains most of the variability in the response.
    • Adequate Precision: A ratio greater than 4 indicates a strong signal for the model.
  • Find the Optimum: Use the software's optimization function to find the specific values of your independent variables (X1, X2, X3, X4) that predict the maximum this compound yield.
  • Verify the Model: Perform a new extraction experiment using the predicted optimal conditions. Compare the actual yield with the model's prediction to validate its accuracy [7].

This workflow visualizes the structured RSM optimization process:

Start Define System & Preliminary Screening A Select Biomass and Extraction Method (e.g., UAE) Start->A B Run Single-Factor Experiments A->B C Identify Key Variables & Their Ranges B->C Design Experimental Design & Execution C->Design D Choose RSM Design (Box-Behnken or CCD) Design->D E Run Experiments in Randomized Order D->E F Measure Response: This compound Yield (HPLC) E->F Analysis Data Analysis & Model Validation F->Analysis G Fit Quadratic Model with Statistical Software Analysis->G H Evaluate Model Adequacy (p-value, R², Adequate Precision) G->H I Locate Optimal Conditions H->I J Run Verification Experiment I->J End Optimal Protocol Validated J->End

Troubleshooting Common Issues

Problem: Low extraction yield.

  • Possible Causes & Solutions:
    • Insufficient cell disruption: Increase ultrasound amplitude or time (UAE), or consider incorporating an enzymatic pre-treatment to break down cell walls [2].
    • Incorrect solvent: Re-evaluate solvent polarity. For lipophilic this compound, ensure you are using a sufficiently non-polar solvent [2] [4].
    • Suboptimal solid-to-solvent ratio: The solvent may be saturated, or there may not be enough to create an efficient concentration gradient. Re-optimize this ratio [6].

Problem: this compound degradation during or after extraction.

  • Possible Causes & Solutions:
    • Excessive heat: Lower the extraction temperature, especially in methods like Soxhlet or MAE. UAE allows for effective extraction at lower temperatures [2] [4].
    • Exposure to light and oxygen: Perform extraction steps under dim light and use an inert atmosphere (e.g., nitrogen blanket). Add antioxidants like BHT to the extraction solvent if necessary [3].
    • Prolonged extraction time: Optimize time to find the minimum required for maximum yield, reducing exposure to degrading conditions [2].

Problem: Poor reproducibility between batches.

  • Possible Causes & Solutions:
    • Inconsistent raw material: Standardize your biomass source, growth conditions, and pre-processing steps (e.g., drying and grinding) to ensure uniform particle size [2] [4].
    • Uncontrolled extraction parameters: Automate equipment where possible to ensure precise control over time, temperature, and power. Calibrate instruments regularly.

Analytical Method for quantification

Validated HPLC Protocol for Carotenoid Analysis A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification. Below is a summary of a validated method from the literature [5]:

Parameter Specification
Column C30 reversed-phase column (This is superior for separating carotenoid isomers) [5].
Mobile Phase Gradient of Methanol (A), Water (B), and Methyl-tert-butyl ether (MTBE) (C). Example: Start with 85% A/10% B/5% C, ramp to 90% C by 20 min [5].
Flow Rate 1.0 mL/min
Column Temperature 20°C (Lower temperatures can improve resolution of isomers) [5].
Detection UV-Vis Diode Array Detector (DAD). Set to the specific wavelength for this compound (if known) or use a broad spectrum (e.g., 450-470 nm for carotenoids).
Injection Solvent MTBE and Methanol mixture. The ratio may need adjustment based on your extract (e.g., 2:3 for xanthophyll-rich, 3:1 for carotene-rich samples) [5].
Run Time ~20 minutes (This fast method is designed for high-throughput) [5].

References

Echinenone Purity Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: My HPLC analysis shows an inconsistent echinenone internal standard peak. What could be wrong? The most common cause is an incorrect amount of internal standard added relative to the sample's carotenoid content [1].

  • Problem: If the echinenone concentration far exceeds the target carotenoids in your sample, its peak can dwarf the peaks of interest, reducing analytical accuracy. Conversely, too little echinenone can lead to a weak, unreliable signal [1].
  • Solution: Conduct preliminary tests to estimate the carotenoid concentration range in your sample matrix (e.g., liver, brain, plant tissue). The amount of echinenone internal standard should be within this expected range. If the expected concentration range is 100–1000 units, you should include 10–1100 units of the internal standard [1].

Q2: What are the critical steps for extracting and analyzing echinenone from biological samples? Proper extraction and chromatography are vital for purity and accurate quantification. Key issues often arise from incomplete extraction or improper HPLC setup.

  • Problem: Low recovery during liquid-liquid extraction or poor resolution on the HPLC column.
  • Solution: Follow a validated protocol. Key steps include [1]:
    • Using petroleum ether for extraction.
    • Drying the extract completely under a gentle stream of nitrogen gas to prevent degradation.
    • Using a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) for HPLC.
    • Employing a mobile phase of acetonitrile, methylene chloride, and methanol.
    • Detecting echinenone by its UV absorbance at 450 nm.

Q3: How can I confirm the identity and purity of my echinenone sample? Rely on multiple analytical techniques for confirmation.

  • HPLC: Compare the retention time and UV-Vis spectrum of your sample with an authentic echinenone standard [1].
  • LC-MS/MS: Use targeted metabolomics for definitive identification based on mass. This is the gold standard for confirming the identity of carotenoids in complex mixtures [2].
  • Spectrophotometry: For a pure standard solution, confirm the concentration by measuring the optical density at 460 nm and using the specific extinction coefficient for echinenone (E1%1cm = 2152) [1].

Experimental Protocols

Protocol 1: Extraction and Quantification of β-Carotene and Related Carotenoids (e.g., Echinenone) by HPLC

This standard method can be adapted for echinenone analysis [1].

1. Materials

  • Carotenoid standards: Echinenone (Carotenature, cat. # 0283), β-carotene (Sigma, cat. # C9750) [1].
  • Solvents: Methanol, petroleum ether, methylene chloride, acetonitrile (all HPLC grade) [1].
  • Equipment: HPLC system with a UV-Vis detector, reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm), probe sonicator, centrifuge, nitrogen evaporator [1].

2. Procedure

  • Sample Preparation: Add 100 μL of supernatant to a glass tube. Spike with 20 μL of echinenone internal standard (e.g., 1 ng/μL). Add 80 μL methanol and vortex [1].
  • Extraction: Add 2 mL petroleum ether, vortex for 30 seconds, and centrifuge at 382 × g for 3 minutes. Transfer the supernatant to a new tube. Repeat the extraction and combine the supernatants [1].
  • Concentration: Dry the combined supernatant under a stream of nitrogen gas [1].
  • Reconstitution: Redissolve the dried extract in 50 μL of HPLC mobile phase and vortex [1].
  • HPLC Analysis:
    • Injection Volume: 20 μL [1].
    • Mobile Phase: Acetonitrile:Methylene Chloride:Methanol (70:15:15) [1].
    • Flow Rate: 1.8 mL/min [1].
    • Detection: UV-Vis at 450 nm [1].
    • Identification: Compare retention times and peak spectra with authentic standards [1].

3. Calibration Curve Generation Generate a standard curve with a mass ratio series of echinenone to β-carotene (e.g., 1:0.01 to 1:50). Plot the mass ratio on the x-axis against the peak area ratio on the y-axis for quantification [1].

Protocol 2: Assessing Carotenoid Pathway Changes with Metabolomics

This approach helps contextualize echinenone purity within broader metabolic activity.

1. Materials

  • LC-MS/MS system [2].
  • Acetonitrile, methanol, methyl tert-butyl ether (MTBE), all HPLC grade [2].

2. Procedure

  • Extraction: Homogenize samples with a solvent like MTBE/methanol/water to extract a wide range of metabolites [2].
  • Analysis: Perform LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for targeted, high-sensitivity quantification of predefined metabolites, including echinenone [2].
  • Data Integration: Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant differences in carotenoid profiles and screen for differential metabolites [2].

Quantitative Data Reference

Parameter Specification / Value Notes / Context
Echinenone Extinction Coefficient E1%1cm = 2152 Used for concentration calculation via spectrophotometry (at 460 nm) [1]
HPLC Detection Wavelength 450 nm Standard for carotenoid detection [1]
Internal Standard Guidance Within 10-1100% of expected analyte concentration Prevents peak dwarfing or weak signal [1]
Carotenoid Classes in Rice 18 Xanthophylls (90%), 2 Carotenes (10%) Prevalence in a complex plant matrix [2]
Canthaxanthin Increase Up to 7-fold vs. wild type Achieved via β-carotene ketolase (CrtO) overexpression in C. reinhardtii [3]

Analytical Workflow & Biosynthesis Pathway

The following diagrams map the key processes for echinenone analysis and its role in biosynthesis to help you identify where purity issues may arise.

G Start Sample Preparation SP Spike with Echinenone Std Start->SP Extraction Liquid-Liquid Extraction SP->Extraction Concentration Dry under N₂ Extraction->Concentration HPLC HPLC Analysis Concentration->HPLC Data Data Analysis HPLC->Data P1 Inconsistent Peak HPLC->P1 P2 Low/No Signal HPLC->P2 P3 Poor Resolution HPLC->P3 End Result Verification Data->End S1 Adjust Internal Standard Concentration P1->S1 S2 Check Extraction Efficiency P2->S2 S3 Optimize Mobile Phase & Column P3->S3

Diagram 1: Echinenone HPLC Analysis Troubleshooting Workflow. This chart guides you through key analytical steps (yellow) and maps common problems (red) to their solutions (green).

G Lycopene Lycopene Beta_Carotene β-Carotene Lycopene->Beta_Carotene Cyclase Echinenone Echinenone (β,β-caroten-4-one) Beta_Carotene->Echinenone CrtO / β-carotene ketolase Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin CrtO / β-carotene ketolase Other_Xanthophylls ... other Xanthophylls Echinenone->Other_Xanthophylls Note1 High Light Stress promotes this conversion Note1->Beta_Carotene Note2 Key purity challenge: Control ketolation reaction Note2->Echinenone

Diagram 2: Echinenone in the Carotenoid Biosynthesis Pathway. Echinenone is a key ketocarotenoid derived from β-carotene. The enzyme β-carotene ketolase (CrtO) catalyzes its formation, a step enhanced by high light stress [1] [3]. Controlling this reaction is crucial for purity.

References

Promising Strategy: Chitosan-TPP Encapsulation

Author: Smolecule Technical Support Team. Date: February 2026

Recent research highlights encapsulation as a highly effective method for protecting carotenes from oxidative degradation [1].

  • Mechanism: A complex formed from chitosan (a biopolymer) and sodium tripolyphosphate (TPP) creates a physical barrier that shields carotenoid molecules from reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) [1].
  • Effectiveness: This method has shown remarkable success in a laboratory setting. While free carotenes lost over 36% of their stability in under 30 minutes when exposed to HOCl, the chitosan-TPP complex maintained over 94% stability for 300 minutes [1].

The diagram below illustrates how this encapsulation strategy works to protect carotenoid molecules.

G cluster_0 Encapsulation Complex ROS Reactive Oxygen Species (ROS) Carrier Chitosan-TPP Carrier Matrix ROS->Carrier  Oxidative Stress   Carotenoid Protected Carotenoid (e.g., Echinone) Carrier->Carotenoid  Protection p1 p2

The following table summarizes the quantitative performance of this encapsulation method compared to unprotected carotenes, based on experimental data [1].

Parameter Free Carotene Chitosan-TPP Complex

| Stability under H₂O₂ (Remaining after 120 min) | ~63% | >94% (for 300 min) | | Stability under HOCl (Remaining after 30 min) | ~34% | >94% (for 300 min) | | Antioxidant Activity (Against hydroxyl radicals) | Retained | Not reduced | | Release Kinetics (Recovery over 9 days) | Not Applicable | 88.33% (First-order) |


Experimental Protocol: Chitosan-TPP Encapsulation

Based on the research, here is a detailed methodology for creating the protective complex [1].

  • Preparation of Carotene Extract: Homogenize plant material (e.g., carrot root) in 80% acetone. Centrifuge, filter, and concentrate the supernatant. The carotenoids can be purified further using a C18 cartridge [1].
  • Complex Formation: Dissolve chitosan (e.g., 200 mg) in a 1% acetic acid solution. This solution is then added to the prepared carotene extract dissolved in an organic solvent (exact volume may vary) to form the encapsulation complex [1].
  • Stability Assessment: The stability of the encapsulated carotenoids can be tested by exposing them to oxidizing agents like H₂O₂ and HOCl and measuring the remaining carotene content over time using spectroscopic methods [1].

The workflow for this experimental process is outlined below.

G Start Raw Material (e.g., Carrot) Step1 Extraction & Purification (Homogenize in acetone, centrifuge, purify via C18 cartridge) Start->Step1 Step3 Form Encapsulation Complex (Combine chitosan solution with carotene extract) Step1->Step3 Step2 Prepare Chitosan Solution (Dissolve in 1% acetic acid) Step2->Step3 Step4 Assess Stability (Expose to oxidants, measure degradation over time) Step3->Step4


FAQs and Troubleshooting

  • What is the major oxidation product of beta-carotene/echinone? Research indicates that the main oxidation product when carotenes are degraded by H₂O₂ or HOCl is apo-13-carotenone-5,6-epoxide. This compound could potentially serve as a biomarker for oxidative degradation [1].

  • Does encapsulation affect the biological activity of carotenoids? In the case of the chitosan-TPP complex, studies found it did not reduce the antioxidant activity of the carotene against hydroxyl radicals, though it did slightly lower its reducing power [1].

  • How should I handle this compound as an internal standard for HPLC? When using this compound as an internal standard, the amount you add is critical. It should be within the expected concentration range of the target compound in your sample. Adding too much will dwarf the HPLC peak of interest, while too little may not be effective for quantification [2].

Key Takeaways for Your Research

  • Focus on Physical Barrier Methods: The most effective current strategy involves physically shielding the carotenoid molecule. The chitosan-TPP complex is a prime example of this approach with strong experimental backing [1].
  • Monitor for Specific Degradation Byproducts: Assay for the presence of apo-13-carotenone-5,6-epoxide as an indicator that oxidative degradation of your carotenoid sample is occurring [1].
  • Optimize Internal Standard Use: Precisely calibrate the amount of this compound used as an internal standard to ensure accurate HPLC quantification without overshadowing your target analytes [2].

References

Echinone analytical interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the common sources of interference peaks in my echinone HPLC analysis? Interference peaks can originate from several sources [1]:

    • Reagents and Solvents: Water is a primary source, especially at low UV wavelengths. Inorganic salts (e.g., potassium dihydrogen phosphate) in the mobile phase can also introduce peaks.
    • Sample Preparation Equipment: Plasticware like pipette tips and disposable syringes can leach compounds. Reused glassware (volumetric flasks, mobile phase bottles) that is not properly cleaned can cause contamination.
    • The HPLC System: Strongly retained compounds from previous samples can elute later. Bacterial growth in the water-line of the system and contamination from ion-pairing reagents are also common culprits.
  • How can I improve the solubility and stability of this compound for analysis? this compound and related carotenoids are inherently unstable. Key strategies include [2]:

    • Light and Heat: Always work under dim light and keep samples on ice.
    • Antioxidants: Add Butylated Hydroxytoluene (BHT) to your solvents to prevent oxidation.
    • Storage: Store standard solutions and sample extracts at -70°C or below. For short-term storage (up to 48 hours), keeping extracts in a chilled autosampler at 8°C is acceptable.
    • Freeze/Thaw: Avoid repeated freeze/thaw cycles, as they are detrimental to carotenoid integrity.
  • What is the best internal standard for quantifying this compound in biological samples? Echinenone is widely used and recommended as an internal standard for the HPLC analysis of other carotenoids in complex biological matrices like human serum and breast milk [2]. Using an internal standard corrects for losses during sample preparation and injection, improving the accuracy and precision of your quantification.

  • Which ionization technique is preferred for LC-MS analysis of carotenoids like this compound? Atmospheric Pressure Chemical Ionization (APCI) is often preferred over electrospray ionization (ESI) for carotenoid analysis. APCI can generate abundant positive and negative ions for both carotenes and xanthophylls, providing high sensitivity and selectivity [3].

Troubleshooting Guide: Common Interferences and Solutions

The table below summarizes specific interference issues and their practical solutions.

Problem Category Specific Issue Proposed Solution
Reagent/Solvent Interference from water or salts [1] Use high-purity water (HPLC-grade). Install a ghost peak trapping column.
Filter and degass mobile phases properly.
Sample Preparation Contamination from plasticware [1] Use glass syringes and volumetric flasks where possible.
Establish and validate cleaning procedures for reusable equipment.
Loss of analyte during extraction [2] Use echinenone as an internal standard to correct for procedural losses.
Add modifiers like Tetrahydrofuran (THF) to improve solubility.
HPLC System Carryover from strongly retained substances [1] Increase the elution strength at the end of the run or extend the collection time.
Implement a rigorous needle wash protocol.
Bacterial growth in the system [1] Flush the water channel with a high percentage of organic solvent at the end of each day.
Use fresh, high-purity water daily for mobile phase preparation.
Analyte Stability Degradation of this compound during analysis [2] Add BHT (antioxidant) to all solvents.
Keep samples in a chilled autosampler (8°C) and analyze promptly.
Store stock solutions and samples at -70°C; avoid freeze/thaw cycles.

Experimental Protocol: HPLC-DAD Analysis with Echinenone as Internal Standard

This protocol is adapted from a validated method for carotenoid analysis in human serum and breast milk [2].

1. Sample Preparation (for biological samples like serum)

  • Saponification (Optional but recommended for fatty matrices): Add a low-concentration potassium hydroxide solution to the sample to remove interfering lipids. Keep the saponification time short to prevent degradation of target analytes.
  • Protein Precipitation: Add a solvent like ethanol or methanol to precipitate proteins, then centrifuge to remove the pellet.
  • Liquid-Liquid Extraction: Extract carotenoids using organic solvents. A mixture of MTBE and Ethanol (with 0.1% BHT) can be used. The addition of MTBE helps improve the solubility of carotenes.
  • Internal Standard Addition: Add a known amount of echinenone to the sample at the very beginning of the extraction process [2].

2. HPLC-DAD Instrumental Conditions

  • Column: YMC C30 (150 x 2.1 mm, 3 µm). The C30 stationary phase provides superior shape selectivity for carotenoid isomers compared to standard C18 columns [2].
  • Column Temperature: 30°C [2].
  • Mobile Phase: A binary gradient system is typically used.
    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
    • Mobile Phase B: Acetonitrile or Methanol.
    • Gradient example: Start at a high percentage of B (e.g., 90%), increase to 100% B over several minutes, hold, then re-equilibrate.
  • Detector (DAD): Set the primary acquisition wavelength to 445 nm. Also, record full spectra from 240–600 nm for peak identification and purity assessment [2].

3. Identification and Quantification

  • Identification: Identify this compound by matching its retention time and UV-Vis spectrum with an authentic standard [2].
  • Quantification: Use the internal standard method for calibration. Prepare a series of standard solutions with known concentrations of this compound and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against concentration to create a calibration curve [2].

Workflow Diagrams

The following diagrams visualize the troubleshooting process and the core analytical workflow.

troubleshooting Start Observed Interference in Analysis Step1 Check Mobile Phase & Solvents Start->Step1 Step2 Inspect Sample Prep Equipment Start->Step2 Step3 Evaluate HPLC System Condition Start->Step3 SolnA Solution: Use higher purity water/salts. Use trap column. Step1->SolnA SolnB Solution: Use glassware. Establish cleaning procedures. Step2->SolnB SolnC Solution: Strong flush. Check for bacterial growth. Step3->SolnC

hplc_workflow Sample Sample SP1 Add Internal Standard (Echinenone) Sample->SP1 SP2 Extract with Solvents (e.g., MTBE/Ethanol + BHT) SP1->SP2 SP3 Centrifuge & Collect Supernatant SP2->SP3 HPLC HPLC-DAD Analysis (C30 Column, 445 nm) SP3->HPLC Data Data Analysis (Retention Time & Spectrum Matching, Quantification) HPLC->Data

References

Troubleshooting Echinenone Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone is a keto-carotenoid, a class of molecules known for their highly hydrophobic nature and limited solubility in aqueous solutions [1] [2]. The table below summarizes common issues and potential solutions based on general carotenoid chemistry.

Problem Possible Cause Potential Solution
Low solubility in aqueous buffers Highly hydrophobic polyene chain Use water-miscible organic solvents (e.g., acetone, ethanol) to create stock solution; dilute into aqueous buffer [1]
Precipitation/aggregation in solution Solvent mixture polarity change; concentration too high Optimize solvent-to-buffer ratio; reduce final concentration; use surfactants (e.g., deoxycholate) [3]
Low solubility in hydrophobic solvents Specific interactions or crystal form Gently warm solvent; use more powerful solvents (e.g., dichloromethane, chloroform); brief sonication
Inconsistent extraction efficiency Inefficient transfer from biological matrix Use internal standard (e.g., another carotenoid); perform multiple extractions with fresh solvent [1]

Experimental Protocols for Handling Echinenone

Here are detailed methodologies for working with echinenone, adapted from published protocols for carotenoid analysis.

Extraction from Biological Samples

This protocol is adapted from methods used to extract β-carotene and echinenone from bacterial cultures and tissues for HPLC analysis [1].

  • Materials:
    • Sample: Bacterial cell pellet or tissue homogenate.
    • Solvents: Methanol, acetone, petroleum ether, or ethyl acetate (HPLC grade).
    • Equipment: Probe sonicator, tabletop centrifuge, glass tubes, nitrogen gas evaporator.
    • Internal Standard: A known amount of a different carotenoid (e.g., echinenone can be used as a standard for other carotenoids, and vice versa) [1].
  • Procedure:
    • Homogenize: Resuspend the cell pellet or tissue in 100-200 µL of methanol.
    • Add Internal Standard: Add a known amount of an internal standard carotenoid to correct for losses during extraction [1].
    • Extract:
      • Add 2 mL of petroleum ether (or another organic solvent).
      • Vortex the mixture vigorously for 30-60 seconds.
      • Centrifuge at approximately 3,000 rpm for 3 minutes to separate phases.
      • Transfer the upper organic layer (containing the carotenoids) to a new glass tube.
      • Repeat the extraction steps 2-3 times with fresh solvent and pool all the organic layers [1].
    • Dry: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen gas.
    • Reconstitute: Redissolve the dry residue in 50 µL of a suitable HPLC mobile phase (e.g., a mixture of acetonitrile, methylene chloride, and methanol) [1].
HPLC Analysis for Purity and Stability

This method is crucial for verifying the identity and stability of your echinenone sample and checking for degradation or isomerization.

  • Materials:
    • HPLC System: With a diode array detector (DAD).
    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: 70% Acetonitrile, 15% Methylene Chloride, 15% Methanol (HPLC grade) [1].
    • Flow Rate: 1.8 mL/min.
  • Procedure:
    • Inject: 20 µL of the reconstituted sample.
    • Detect: Monitor the UV-Vis absorbance at 450 nm, which is typical for echinenone and similar carotenoids [1].
    • Identify: Compare the retention time and the absorption spectrum of your peak with those of an authentic echinenone standard.
    • Check for Degradation: Look for additional peaks in the chromatogram, which may indicate the formation of degradation products or cis-isomers.

Conceptual Workflow for Solubility Issues

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving echinenone solubility problems in the lab.

Start Start: Echinenone Solubility Problem Step1 Verify compound identity and purity via HPLC analysis Start->Step1 Step2 Create concentrated stock in strong solvent (e.g., DCM, acetone) Step1->Step2 Step3 Gradually dilute stock into final solvent/buffer system Step2->Step3 Step4 Observe solution for precipitation or clarity Step3->Step4 Step5_Pass Success Proceed with experiment Step4->Step5_Pass Clear Step5_Fail Precipitation Occurs Step4->Step5_Fail Cloudy/Precipitate Step6 Troubleshoot: - Add surfactant (e.g., 0.1% deoxycholate) - Adjust solvent/buffer ratio - Test different solvent (e.g., ethanol) Step5_Fail->Step6 Step6->Step3 Repeat dilution Step7 Re-assay biological activity to confirm functionality Step6->Step7 If clear Step7->Step5_Pass

References

Troubleshooting Common Issues with Echinenone Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes frequent problems, their potential causes, and solutions to guide method optimization.

Symptom Potential Cause Recommended Solution

| Poor Peak Shape (Tailing, Fronting) | - Column Overloading: Sample too concentrated.

  • Active Sites: Silanol interactions.
  • Contamination: From sample/mobile phase. | - Dilute sample/reduce injection volume [1].
  • Add buffer (e.g., ammonium formate/acetate) to mobile phase [1].
  • Flush column; replace guard column; use fresh, high-purity solvents [1]. | | Broad Peaks | - Low Column Temperature.
  • Low Flow Rate.
  • Excessive Extra-column Volume. | - Increase column temperature [1].
  • Increase mobile phase flow rate [1].
  • Use shorter, narrower tubing; ensure tight fittings [1]. | | Shifting Retention Times | - Mobile Phase Degradation or evaporation.
  • Column Degradation over time.
  • Temperature Fluctuations. | - Prepare fresh mobile phase daily; keep bottles sealed [1].
  • Replace or regenerate the analytical column [1].
  • Use a column oven for stable temperature [1]. | | Low Sensitivity/Response | - Detector Issues (e.g., old lamp).
  • Sample Adsorption to active sites.
  • Calculation or Dilution Error. | - Check and replace UV detector lamp or flow cell [1].
  • Perform preliminary injections to condition the system [1].
  • Verify sample preparation steps and standard integrity [1]. | | Co-elution with other Carotenoids | - Insufficient Selectivity of column/method. | - Use a C30 column for superior isomer separation [2].
  • Optimize gradient program (e.g., methanol/MTBE/water) [2].
  • Adjust column temperature to maximize selectivity [2]. |

Detailed Experimental Protocol for Echinenone Analysis

This protocol synthesizes methodologies from recent studies for analyzing echinenone in biological samples like Artemia and lake sediments [3] [4].

Sample Preparation and Extraction
  • Homogenization: Freeze-dry biological samples (e.g., Artemia) and homogenize into a fine powder [3].
  • Carotenoid Extraction:
    • Add extraction solvent (e.g., acetone and methanol solution, 2:1, v/v) to the sample [3].
    • Vortex and sonicate to ensure complete extraction. Repeat the extraction until the supernatant is colorless [3].
    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen gas [3].
    • Reconstitution: Redissolve the dried carotenoid residue in the mobile phase (e.g., acetonitrile/methanol, 70:30, v/v) prior to injection [3].
  • Filtration: Filter the reconstituted sample through a 0.22 μm hydrophilic polypropylene membrane before injection into the HPLC/UPC2 system [3].
Recommended Chromatographic Conditions

The table below lists two established methods for carotenoid separation, with the C30 method being particularly effective for resolving echinenone from similar compounds.

Parameter Method 1: For General Carotenoid Profiling [2] Method 2: Used in Recent Echinenone Studies [3] [4]
Column C30 (e.g., 150 mm x 4.6 mm, 3 μm) C18 (e.g., Waters ACQUITY HSS C18 SB, 1.8 μm, 2.1 mm × 150 mm)

| Mobile Phase | A: Methanol/Water (98:2, v/v) C: Methyl-tert-butyl ether (MTBE) | A: 100% Liquid CO₂ (for UPC2) B: 100% Methanol | | Gradient | Complex gradient over 20 min (0 min: 5% C; 2 min: 5% C; 12 min: 40% C; 14 min: 70% C; 16 min: 5% C; 20 min: stop) | 0-7 min: 90% A / 10% B → 7-12 min: 80% B / 20% C → 12-16 min: return to initial conditions | | Flow Rate | 1 mL/min | 0.6 mL/min | | Temperature | 20°C | Not specified (ambient) | | Detection (PDA) | 450-480 nm (echinenone specific) | 475 nm [3] | | Injection Volume | 10-20 μL | 10 μL [3] |

Identification and Quantification
  • Identification: Confirm echinenone by comparing its retention time and absorption spectrum with an authentic standard [3].
  • Quantification: Calculate the concentration of echinenone in the sample by comparing the integrated peak area against a calibration curve prepared with known concentrations of the standard [3].

Experimental Workflow for Echinenone Analysis

This diagram outlines the complete experimental workflow from sample preparation to data analysis.

start Start: Sample Collection sp1 Homogenize and Freeze-dry Sample start->sp1 sp2 Extract Carotenoids with Solvent (e.g., Acetone:Methanol) sp1->sp2 sp3 Centrifuge and Pool Supernatant sp2->sp3 sp4 Dry under Nitrogen Gas sp3->sp4 sp5 Reconstitute in Mobile Phase sp4->sp5 sp6 Filter (0.22 µm) sp5->sp6 lc1 HPLC/UPC2 Analysis sp6->lc1 lc2 Column: C18 or C30 lc1->lc2 lc3 Gradient Elution with Methanol/MTBE or CO₂/Methanol lc2->lc3 lc4 PDA Detection at 475 nm lc3->lc4 da1 Data Analysis lc4->da1 da2 Identify via Retention Time and UV-Vis Spectrum da1->da2 da3 Quantify against Standard Curve da2->da3

References

Scalability Challenges and Solutions for Echinenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary challenges in scaling echinenone production and potential mitigation strategies.

Challenge Category Specific Scalability Challenge Potential Solutions & Experimental Considerations
Photoconversion Process Low Quantum Yield & Non-linear Efficiency: The photoconversion of OCP with echinenone is inefficient and requires sequential absorption of two photons, making scaling non-linear and less predictable [1]. Optimize light intensity and pulse timing. Consider using canthaxanthin as an alternative chromophore, as it enables single-photon conversion and shows higher efficiency [1].
Source & Extraction Cell Wall Rigidity: The robust cell walls of many native microalgae (e.g., Haematococcus pluvialis) are a major barrier to efficient echinenone extraction [2]. Implement pre-treatment cell disruption techniques such as Pulsed Electric Fields (PEF) or Enzymatic Hydrolysis (EH) to permeabilize cells without degrading the compound [2].
Complex Extraction & Analysis: Carotenoids are insoluble in water, and their separation from similar compounds is analytically challenging [3] [4]. Use greener solvents like ethyl acetate for extraction [4]. For analysis, employ a C30 HPLC column with a methanol-MTBE-water gradient for optimal resolution of carotenoids within 20 minutes [3].
Process Control Oligomerization: The Orange Carotenoid Protein (OCP) can form different oligomers, which may slow down the thermal recovery of its dark-adapted state and complicate process control [5]. Further research is needed to understand and control oligomerization dynamics during scaling.

Experimental Protocols for Key Procedures

Here are detailed methodologies for two critical processes mentioned in the table.

Protocol: Cascaded Cell Disruption for Microalgae [2]

This protocol uses mild, sequential techniques to break down cellular barriers effectively.

  • Pulsed Electric Field (PEF) Treatment: Subject a microalgae slurry to a PEF treatment. Typical parameters might involve a field strength of 20-30 kV/cm with specific energy input. This process electroporates the internal plasma membrane.
  • Enzymatic Hydrolysis (EH): Following PEF, treat the biomass with enzymes tailored to the cell wall composition (e.g., cellulases for green algae). Incubate at the enzyme's optimal temperature and pH.
  • Solvent Extraction: Use a greener solvent like ethyl acetate to extract the echinenone from the permeabilized biomass.
Protocol: Rapid HPLC Analysis for Carotenoids [3]

This method resolves 15 major carotenoids in a short runtime.

  • Column: Use a C30 reversed-phase column maintained at 20°C.
  • Mobile Phase: Employ a gradient with:
    • Solvent A: Methanol/Water (98:2, v/v)
    • Solvent C: Methyl-tert-butyl ether (MTBE)
  • Gradient Program:
    • 0-2 min: 85% A, 15% C
    • 2-12 min: Ramp to 30% A, 70% C
    • 12-15 min: Hold at 30% A, 70% C
    • 15-16 min: Return to 85% A, 15% C
    • 16-20 min: Re-equilibrate at 85% A, 15% C
  • Injection Solvent: For green tissues, use an injection solvent with MTBE:MeOH in a 2:3 ratio.

Experimental Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your echinenone production process, integrating the strategies discussed above.

Start Start: Low Echinenone Yield SourceCheck Check Biological Source Start->SourceCheck Cultivation Optimize Cultivation (Stress Conditions) SourceCheck->Cultivation Disruption Apply Mild Cell Disruption (PEF + Enzymatic Hydrolysis) Cultivation->Disruption Extraction Optimize Extraction (Use Ethyl Acetate) Disruption->Extraction Analysis Analyze Product (C30 HPLC Method) Extraction->Analysis Photoconv For OCP Studies: Test Canthaxanthin or Light Protocols Analysis->Photoconv End Evaluate Scalability Photoconv->End

I hope this structured technical guide provides a solid foundation for addressing the scalability challenges in your work with echinenone.

References

improving Echinone recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the major bottlenecks in echinenone recovery from microalgae? The main challenge is the robust cell wall of many microalgae, which acts as a significant barrier to efficient mass transfer, leading to low extraction yields. Furthermore, echinenone is an intracellular compound localized within organelles, requiring effective cell disruption without degrading the sensitive carotenoid [1] [2].

  • Which eco-friendly extraction methods can improve echinenone yield? Pulsed Electric Field (PEF) and Enzymatic Hydrolysis (EH) are two promising, mild techniques. PEF permeabilizes cell membranes, while EH specifically breaks down the cell wall. Using them in a cascaded sequence (e.g., PEF-EH or EH-PEF) can have a synergistic effect, enhancing selectivity and yield while reducing energy and chemical input [1]. Ultrasound-Assisted Extraction (UAE) is another effective green method, using cavitation to disrupt cell structures and improve recovery with less solvent and time [3] [4] [5].

  • How do I choose a suitable solvent for echinenone extraction? Echinenone is a ketocarotenoid with hydrophobic properties. While traditional solvents like acetone and petroleum ether are effective [6], emerging green biosolvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl lactate show excellent potential. Computational models like COSMO-SAC can predict solvent affinity, and 2-MeTHF has demonstrated high efficiency in extracting carotenoids from microalgae [4].

Troubleshooting Guide

The table below outlines common experimental issues and their solutions.

Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient cell disruption; resistant cell wall (e.g., in cyanobacteria). Implement a combined disruption strategy: Pre-treat with PEF to permeabilize membranes, followed by enzymatic hydrolysis to target specific cell wall components (cellulose, hemicellulose) [1].
Low Extraction Yield Suboptimal solvent choice; incorrect solvent-to-solid ratio. Switch to or test green solvents like 2-MeTHF. Use Response Surface Methodology (RSM) to systematically optimize parameters like solvent concentration, temperature, and extraction time [4].
Low Extraction Yield Long extraction times with conventional methods. Adopt Ultrasound-Assisted Extraction (UAE). For example, using an ultrasonic probe with ethanol for 5 minutes achieved carotenoid recovery comparable to 24-hour agitation [3].
Co-extraction of Impurities Non-selective extraction method (e.g., harsh mechanical disruption). Use milder, more selective techniques like PEF, which can be tuned to selectively release specific compound classes while minimizing cell debris and impurities [1].
Degradation of Echinenone Excessive heat or prolonged processing during extraction. Optimize UAE parameters (amplitude, time) to control cavitation heat. Using probe sonication in short bursts can be more effective and controllable than bath sonication [3] [4].

Detailed Experimental Protocols

Here are two optimized methodologies you can implement in your lab.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is efficient, rapid, and suitable for initial screening of solvents and conditions [3] [4].

  • Biomass Preparation: Use dried microalgae powder (e.g., Spirulina platensis, Synechocystis sp.). Spray-dried biomass is often preferable as it may be less aggregated than solar-dried [4].
  • Solvent Selection: Prepare extraction solvents such as ethanol, acetone, or 2-MeTHF.
  • Homogenization: Mix a weighed sample of biomass with the solvent. Homogenize the mixture using an ultra-turrax at high speed (e.g., 21,000 rpm) for about 3 minutes [5].
  • Sonication: Subject the homogenized mixture to probe sonication. A typical effective condition is 5 minutes at a controlled amplitude [3]. Keep the temperature in check by using an ice bath or pulsed sonication.
  • Sepiation and Analysis: Centrifuge the sample (e.g., at 3000 rpm for 3 minutes) to collect the supernatant containing the extracted carotenoids [6]. Analyze the echinenone content via HPLC.
Protocol 2: HPLC Analysis of Echinenone

This protocol is adapted from a method used for β-carotene and echinenone as an internal standard [6].

  • Extract Preparation: Take 100 μL of the extracted supernatant. Add 20 μL of a known concentration of echinenone internal standard (if quantifying another carotenoid) and 80 μL of methanol. Vortex well.
  • Liquid-Liquid Extraction: Add 2 mL of petroleum ether and vortex for 30 seconds. Centrifuge briefly to separate phases.
  • Transfer and Dry: Carefully transfer the upper organic layer (containing carotenoids) to a new glass tube. Repeat the extraction and combine the supernatants. Evaporate the combined extract to dryness under a gentle stream of nitrogen gas.
  • Reconstitution: Redissolve the dried extract in 50 μL of HPLC mobile phase (e.g., Acetonitrile 70% : Methylene Chloride 15% : Methanol 15%) and vortex.
  • HPLC Injection & Detection: Inject 20 μL into the HPLC system. Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm). Set the mobile phase flow rate to 1.8 mL/min. Detect echinenone by its UV absorbance at 450 nm and identify it by comparing its retention time and spectrum to an authentic standard [6].

Optimization and Analytical Data

For quantitative optimization and analysis, refer to the following data.

Table 1: Solvent Performance for Carotenoid Extraction from Spirulina platensis (Spray-Dried) [4]

Solvent Performance for Key Carotenoids Notes
Acetone Optimal for Zeaxanthin and β-Carotene Traditional, food-grade solvent.
2-MeTHF Second most effective overall; high predicted affinity. Emerging green biosolvent; shown to be a sustainable alternative.

Table 2: HPLC Parameters for Echinenone Quantification [6]

Parameter Specification
Column Denali reverse C18, 250 mm × 4.6 mm, 5 μM
Mobile Phase Acetonitrile 70% : Methylene Chloride 15% : Methanol 15%
Flow Rate 1.8 mL/min
Detection UV-Vis at 450 nm
Internal Standard Echinenone (can also be the target analyte)

Workflow Visualization

The diagram below illustrates a cascaded biorefinery approach for sequential extraction of multiple compounds, including echinenone.

G Cascaded Biorefinery for Microalgae Valorization Start Wet Microalgae Biomass PEF Pulsed Electric Field (PEF) Start->PEF EH Enzymatic Hydrolysis (EH) PEF->EH Extract1 Extract 1: Water-soluble compounds (Proteins, Pigments) PEF->Extract1 Mild extraction Extract2 Extract 2: Lipophilic compounds (Echinenone, β-carotene, Lipids) EH->Extract2 Solvent extraction Residuals Valorized Residual Biomass EH->Residuals For feed/biofuels

References

Experimental Protocol for Handling Carotenoid Standards

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below, adapted from a 2022 research protocol for analyzing β-carotene using echinenone as an internal standard, outlines critical steps for handling light- and oxygen-sensitive compounds [1] [2].

Materials

  • Carotenoid Standards: Echinenone (prepared in ethanol) and β-carotene (prepared in hexane) [1] [2].
  • Solvents: ACS or HPLC grade petroleum ether, methanol, acetone, acetonitrile, and methylene chloride [1] [2].
  • Equipment: HPLC system with a reverse C18 column, amber glass vials, probe sonicator, nitrogen gas supply, and tabletop centrifuge [1] [2].

Procedure

  • Sample Preparation: Add 100 μL of sample supernatant, 20 μL of echinenone internal standard (1 ng/μL), and 80 μL of methanol to a borosilicate glass tube. Vortex the mixture well [1] [2].
  • Lipid Extraction: Add 2 mL of petroleum ether to the tube and vortex for 30 seconds. Centrifuge at approximately 382 × g for 3 minutes. Use a glass Pasteur pipette to transfer the supernatant (containing the extracted carotenoids) to a new glass tube. Repeat this extraction step and combine the supernatants [1] [2].
  • Solvent Evaporation: Completely dry the combined supernatant under a gentle stream of nitrogen gas [1] [2].
  • HPLC Analysis: Resuspend the dried extract in 50 μL of HPLC mobile phase (acetonitrile 70% : methylene chloride 15% : methanol 15%). Vortex and inject 20 μL into the HPLC system [1] [2].

Troubleshooting Guide & FAQs

Here are solutions to common problems when working with sensitive compounds like carotenoids.

Frequently Asked Questions

Question Answer & Troubleshooting Steps

| The HPLC peak for my compound is too small or absent. | 1. Check Solvent Evaporation: Ensure the extract is completely dry under nitrogen before resuspension. Incomplete removal of petroleum ether can alter the solvent composition [1] [2]. 2. Verify Storage Conditions: Confirm standards and extracts were stored in amber vials at -20°C to prevent photodegradation and thermal decay [1] [2]. 3. Review Extraction: Repeat the liquid-liquid extraction steps to ensure complete transfer of the compound [1] [2]. | | My internal standard peak is dwarfing the analyte peak. | 1. Optimize Concentration: The internal standard concentration should be within the expected range of your analyte. If the analyte concentration is low, using too much internal standard will overwhelm its signal. Perform trial runs to determine the optimal ratio [1] [2]. | | I see unexpected peaks or shifts in my HPLC chromatogram. | 1. Assess Solvent Purity: Use only high-purity, HPLC-grade solvents to avoid interfering impurities [1] [3]. 2. Check for Degradation: Solvent-induced degradation or formation of oxidation products (e.g., epoxides, cis-isomers) can create new peaks. Always use fresh solvents and work under inert gas when possible [2]. |

Experimental Workflow Visualization

The diagram below outlines the key steps in the extraction and analysis process to help you visualize the entire workflow.

G Start Start Sample Prep S1 Add Internal Standard (Echinenone in Ethanol) Start->S1 Store Store Standards & Extracts in Amber Vials at -20°C Start->Store S2 Liquid-Liquid Extraction with Petroleum Ether S1->S2 S3 Centrifuge & Combine Supernatants S2->S3 S4 Evaporate Solvent under Nitrogen Gas S3->S4 S5 Resuspend in HPLC Mobile Phase S4->S5 S6 Analyze via HPLC (UV Detection at 450 nm) S5->S6 End Data Analysis S6->End Store->S1

This workflow highlights the critical steps for reliable analysis of sensitive compounds.

How to Proceed with Echinone Research

To fill the specific data gap on this compound stability, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys, which are tailored for chemical property data and may have more detailed information.
  • Review Broader Literature: Look for stability studies on structurally similar molecules, such as naphthoquinones or other compounds with conjugated carbonyl systems. Their stability profiles in solvents can offer valuable insights.
  • Perform Empirical Testing: Design a controlled stability study for this compound. Prepare solutions in various solvents (e.g., DMSO, methanol, acetonitrile, aqueous buffers), store them under different conditions (light/dark, 4°C/-20°C), and analyze compound integrity over time using HPLC or LC-MS.

References

Key Strategies to Minimize Echinone Loss

Author: Smolecule Technical Support Team. Date: February 2026

Echinone is highly susceptible to degradation from light, oxygen, and high temperatures due to its structure of conjugated double bonds [1]. The table below summarizes the primary causes of sample loss and how to prevent them.

Factor Risk Preventive Action
Light Isomerization (cis/trans), degradation Use amber glassware; wrap samples in foil; work in dim light [1] [2]
Oxygen Oxidation Add antioxidants (e.g., BHT, pyrogallol); blanket with inert gas (N₂); ensure tight vial seals [3] [2]
Heat Accelerated degradation Perform extractions at room temperature or below; evaporate at low temps (<30°C) [1] [4]
Solvents Peroxide formation (e.g., in THF, ethyl ether) Avoid peroxide-forming solvents; use methanol/ethyl acetate instead; add BHT [2]
Acidic/Basic Conditions Unwanted chemical modification Omit saponification if possible [2]; avoid strong acids/bases during extraction [1]

Optimized Experimental Protocols

Here are detailed methodologies for extracting and analyzing this compound, incorporating elements proven to enhance stability and recovery.

Extraction from Biological Matrices (e.g., Red Blood Cells, Bacteria)

This protocol is adapted from a method developed for carotenoid analysis in human red blood cells [3].

  • Preparation: Pre-chill centrifuge to 4°C. Use amber microcentrifuge tubes or wrap all tubes in aluminum foil.
  • Homogenization: Homogenize your sample (e.g., bacterial pellet, RBCs) in a saline solution.
  • Addition of Antioxidant and Internal Standard:
    • Add pyrogallol (final concentration 0.1% w/v) to the homogenate to act as an antioxidant [3].
    • Add a known amount of a suitable internal standard (e.g., echinenone from sea urchin or canthaxanthin can be used for HPLC calibration) [3].
  • Liquid-Liquid Extraction:
    • Add a 2:1 (v/v) mixture of methanol:methyl tert-butyl ether (MTBE) containing 0.1% BHT.
    • Vortex vigorously for 2-3 minutes.
    • Centrifuge at 5000 × g for 15 minutes at 4°C [3] [5].
  • Collection and Evaporation:
    • Transfer the upper organic (MTBE) layer to a new amber tube.
    • Evaporate the solvent under a gentle stream of nitrogen gas in a water bath at or below 30°C.
  • Reconstitution: Redissolve the dry residue in an injection solvent compatible with your mobile phase. A mixture of MTBE:MeOH (2:3 or 3:1, v/v) is recommended for optimal solubility and chromatographic performance [4].
HPLC Analysis with C30 Column

Using a C30 column provides superior resolution for carotenoids and their isomers compared to C18 columns [4] [6].

  • Column: C30 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm) [4].
  • Mobile Phase:
    • Solvent A: Methanol/Water (98:2, v/v)
    • Solvent B: MTBE
  • Gradient:
    • 0-2 min: 5% B (to resolve early eluting compounds)
    • 2-12 min: 5-95% B (linear gradient)
    • 12-15 min: 95% B (column washing)
    • 15-20 min: 5% B (column re-equilibration) [4]
  • Temperature: Maintain column at 20°C for optimal resolution of isomers [4].
  • Detection: Use a Diode Array Detector (DAD). This compound typically elutes around 11-13 minutes under similar conditions [3].

Troubleshooting FAQs

Q: My this compound recovery is low. What is the most critical step to check? A: The stability of your solvents and the evaporation process are often the culprits. Immediately replace any THF or ethyl ether that may have developed peroxides with fresh solvent stabilized with BHT. Ensure solvent evaporation is performed with nitrogen gas at low temperatures, not by heating or using a vacuum centrifuge without cooling [2].

Q: I see extra peaks in my HPLC chromatogram. What could they be? A: Extra peaks likely indicate degradation or isomerization.

  • Geometrical (cis-/trans-) isomers of this compound can form due to light exposure [4]. Re-check that all steps were performed in the dark.
  • Oxidation products can form if antioxidants were omitted or the sample was exposed to air. Review your protocol for antioxidant use and inert gas blanketing [3] [2].

Q: Is a saponification step necessary for this compound extraction? A: Often, it is not and can be omitted to avoid degradation under basic conditions. For example, in maize endosperm analysis, removing the lipid-rich embryo eliminates the need for saponification [2]. Only include saponification if your sample contains a high amount of interfering lipids or carotenol esters, and carefully optimize the conditions (KOH concentration, temperature, and time).

Workflow Overview Diagram

The following diagram maps the critical control points for minimizing this compound loss throughout the entire experimental process.

echinone_workflow cluster_pre Pre-Analytical Phase cluster_analytical Extraction & Processing cluster_post Analysis & Storage A Sample Collection B Add Antioxidants (BHT, Pyrogallol) A->B C Use Amber Vials / Wrap in Foil B->C D Extract with Stable Solvents (e.g., MeOH/MTBE, MeOH/Ethyl Acetate) C->D E Evaporate under N₂ at ≤30°C D->E F Reconstitute in Compatible Injection Solvent E->F G HPLC with C30 Column at 20°C F->G H Analyze Immediately or Store at -80°C G->H

References

Echinone vs other antioxidant compounds activity

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone and Related Carotenoids

Echinenone is a carotenoid pigment found in organisms like cyanobacteria and sea cucumbers [1]. The table below summarizes key information about echinenone and other common carotenoid antioxidants for comparison.

Compound Chemical Class Natural Source Reported Role/Activity
Echinenone Carotenoid (keto-carotenoid) Cyanobacteria, Sea Cucumber (Holothuria leucospilota) Used as an internal standard in carotenoid analysis due to degradation properties similar to other carotenoids [1].
β-Carotene Carotenoid (carotene) Cyanobacteria, Plants, Bacteria Common dietary carotenoid; precursor to vitamin A; used as a natural colorant [1] [2].
Canthaxanthin Carotenoid (keto-carotenoid) Cyanobacteria, Bacteria A carotenoid produced by bacteria and cyanobacteria; used in food and nutraceuticals [1] [2].
Zeaxanthin Carotenoid (xanthophyll) Cyanobacteria, Bacteria, Algae Major carotenoid in cyanobacteria; important for human eye health [1] [2].
Astaxanthin Carotenoid (xanthophyll) Bacteria, Algae, Yeast Powerful antioxidant; used in aquaculture and nutraceuticals; bacterial production is a research focus [2].
Quercetin Flavonoid (polyphenol) Fruits, Vegetables Well-studied flavonoid with significant antioxidant, anti-inflammatory, and potential cardioprotective effects [3].

Experimental Protocols for Antioxidant Activity

To objectively compare antioxidant activity, researchers use standardized assays. The following are detailed methodologies for key experiments cited in antioxidant research [4].

  • DPPH Free Radical Scavenging Assay

    • Principle: Measures the ability of antioxidants to donate a hydrogen atom to the stable, purple-colored DPPH radical, decolorizing it to yellow [4] [5].
    • Procedure:
      • Prepare a 0.2 mmol/L solution of DPPH in ethanol [5].
      • Mix 2 mL of the test sample solution with 2 mL of the DPPH solution [5].
      • Incubate the mixture in the dark at room temperature for 30 minutes [5].
      • Measure the absorbance of the solution at a wavelength of 517 nm using a UV spectrophotometer [5].
      • Calculate the radical scavenging activity using the formula: Scavenging Activity % = [1 - (Ai - Aj) / A0] × 100, where Ai is the absorbance of the sample, Aj is the absorbance of the sample without DPPH, and A0 is the absorbance of the DPPH solution without the sample [5].
  • ABTS Radical Scavenging Assay

    • Principle: Involves the generation of a blue-green ABTS⁺ radical cation, which is decolorized when reduced by antioxidants [4] [5].
    • Procedure:
      • Generate the ABTS⁺ radical cation in situ, typically by reacting ABTS solution with potassium persulfate [4].
      • Dilute the ABTS⁺ solution to an appropriate absorbance [4].
      • Add 10 µL of the test sample to 20 µL of a substrate solution in a microplate well [5].
      • Add 170 µL of the ABTS working solution to each well [5].
      • Incubate at room temperature for 6 minutes [5].
      • Measure the absorbance at 405-415 nm using a microplate spectrophotometer [4] [5].
      • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) [4].
  • FRAP (Ferric Reducing Antioxidant Power) Assay

    • Principle: Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants in an acidic medium, forming a colored complex [5] [6].
    • Procedure:
      • Prepare the FRAP reagent, which contains ferric chloride (FeCl₃) and TPTZ (2,4,6-tripyridyl-s-triazine) in acetate buffer [6].
      • Mix the test sample with the FRAP reagent and incubate [6].
      • Measure the increase in absorbance at 593 nm, which is proportional to the reducing power of the sample [6].
      • A standard curve is typically constructed using Trolox or FeSO₄, and results are expressed in micromolar Trolox equivalents or ferrous equivalents [6].

Antioxidant Signaling Pathway

Many natural antioxidants, including flavonoids and carotenoids, exert their effects by modulating cellular defense pathways. The Nrf2-ARE pathway is a key mechanism in the cellular defense against oxidative stress [7]. The diagram below illustrates this pathway.

nrf2_pathway OxidativeStress Oxidative Stress/ Electrophiles Keap1 Keap1 (Inhibitor) OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Constant Targeting for Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Under Normal Conditions ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds and Activates TargetGenes Antioxidant & Detoxification Genes (e.g., NQO1, GST) ARE->TargetGenes Transcriptional Activation

Research Application and Considerations

For your comparison guide, here are key points derived from the available information:

  • Echinenone's Primary Research Role: The literature specifically highlights echinenone's value as a robust internal standard in analytical chemistry for quantifying other carotenoids, as it degrades in a similar fashion, allowing for quality control during extraction and analysis [1]. This is a critical practical application for researchers.
  • Comparative Data Strategy: While direct activity comparisons for echinenone are scarce, one study notes that sea cucumber (Holothuria leucospilota), which contains echinenone, has shown potential antioxidant activity attributed to its carotenoid profile [1]. A viable research approach is to compare whole extracts from different natural sources (e.g., cyanobacteria vs. plants) using the standardized assays described above.
  • Beyond Chemical Assays: For drug development, it is crucial to bridge the gap between chemical antioxidant capacity and observed biological effects. As highlighted in recent research, integrating cell-based antioxidant activity (CAA) assays and studying effects on specific pathways (like Nrf2) provide more physiologically relevant data [8].

References

Standard Assays for Bioactive Compound Validation

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like Echinone, validation typically involves assessing its antioxidant activity and cytotoxic or anti-cancer potential. The tables below summarize the core methodologies and key parameters for the most common assays used in these areas [1].

Common Antioxidant Assays These assays evaluate a compound's ability to scavenge free radicals, a key property of many bioactive carotenoids.

Assay Name Mechanism Key Measured Parameters Common Reference Standards

| DPPH Assay [1] | Hydrogen Atom Transfer (HAT) | - Decrease in absorbance at 519 nm

  • IC50/EC50: Concentration that reduces 50% of radicals [1] | Trolox, Ascorbic Acid [1] | | ABTS/TEAC Assay [1] | HAT or Single Electron Transfer (SET) | - Decolorization (green to colorless)
  • Trolox Equivalent (TEAC): mmol Trolox equivalent to 1 mmol compound [1] | Trolox [1] | | ORAC Assay [1] | Hydrogen Atom Transfer (HAT) | - Protection of fluorescein dye from AAPH-derived peroxyl radicals
  • Fluorescence decay over time
  • Results in Trolox Equivalents [1] | Trolox [1] |

Cytotoxicity and Anti-Cancer Assays These assays are used to determine a compound's effectiveness in inhibiting cancer cell growth.

Assay Name Mechanism Key Measured Parameters Common Cell Lines
IC50 Determination [2] Measures cell viability/death via changes in morphology and adhesion. - IC50: Concentration that inhibits 50% of biological activity (e.g., cell growth) [2]. CL1-0, A549 (lung cancer), Huh-7 (liver cancer), MCF-7 (breast cancer) [2]
MTT / CCK-8 Assay [2] Measures activity of cellular dehydrogenases using tetrazolium salts. - Colorimetric change indicating metabolic activity of live cells. Various cancer cell lines [2]

Experimental Protocol Overview

Here is a generalized workflow for conducting a cytotoxicity assay to determine IC50 values, illustrating the key steps researchers would follow.

G Start Seed cancer cells in multi-well plates A Incubate to allow cell attachment Start->A B Treat with compound (this compound) at varying concentrations A->B C Incubate for a specified time period B->C D Add viability assay reagent (e.g., MTT, CCK-8) C->D E Measure signal (Absorbance/Fluorescence) D->E F Calculate % Cell Viability and determine IC50 value E->F End IC50 Result F->End

How to Proceed with Your Research

  • Search Specialized Databases: Look up scientific literature and patents on platforms like PubMed, Google Scholar, or SciFinder. Use specific search terms like "this compound IC50", "this compound DPPH", or "this compound cytotoxicity".
  • Explore Related Compounds: As a carotenoid, the general behavior of this compound in assays may be similar to other well-studied compounds like astaxanthin or fucoxanthin [3]. Research on these can provide a useful benchmark.
  • Consider the Broader Context: When you find data, remember that direct comparison between compounds can be complex. Differences in cell lines, assay protocols, and sample purity can significantly influence the results [4].

References

Understanding Reference Standard Qualification

Author: Smolecule Technical Support Team. Date: February 2026

Qualifying a reference standard like echinone involves a series of tests to confirm its identity, purity, and suitability for its intended analytical purpose. The process is governed by international guides and pharmacopoeias (such as the European Pharmacopoeia EP and United States Pharmacopoeia USP) [1].

A reference standard must be "shown to be suitable for its intended purpose" and is typically characterized for properties such as identity and purity. It's important to note that a standard qualified for one purpose (e.g., identifying a herbal drug) is not automatically suitable for another (e.g., testing an extract from that drug) [1].

Core Qualification Parameters and Methodologies

The following table summarizes the key parameters and common experimental protocols involved in qualifying a chemical reference standard.

Qualification Parameter Experimental Methodologies & Protocols Purpose & Key Data Outputs
Identification & Identity Verification Chromatographic (e.g., HPLC, TLC) comparison with a known substance; Spectroscopic methods (IR, UV-Vis); Mass Spectrometry (MS) [1]. Confirms the chemical identity of the standard. Output: Retention time matching in HPLC/TLC; characteristic spectra from IR, UV, MS.
Purity Assessment Chromatographic Purity (HPLC with sensitive detection like PDA); Related Substances Tests; Water Content (Karl Fischer titration); Residual Solvent Analysis (GC) [1]. Determines the proportion of the main analyte vs. impurities. Output: Percentage of main peak area; levels of specific impurities; water and solvent content.
Assignment of Certified Property Quantitative NMR (qNMR); Gravimetric methods combined with chromatographic analysis [1]. Assigns a specific purity value to the standard. Output: A certified purity percentage, often with an uncertainty estimate.
Stability & Handling Documentation Long-term and accelerated stability studies; Instructions for storage and handling [1]. Ensures the standard's properties remain valid over time. Output: Defined storage conditions (e.g., +4°C), shelf-life, and material safety data.

For the analysis of herbal products, qualification often relies on using characteristic constituents, or "phytochemical markers," since all individual components are rarely fully identified. The quality of the reference standard is paramount for the safety and efficacy of the final product [1].

Practical Framework for Standard Selection

When selecting or qualifying a reference standard for use, such as in the non-targeted analysis of extractables and leachables, the following criteria provide a practical framework [2]:

  • Availability & Relevance: The standard should be commercially available and its chemical class should be relevant to the expected analytes.
  • Stability & Compatibility: It must be stable and detectable under the chosen analytical conditions (e.g., GC-MS, LC-MS).
  • Toxicological Coverage: The set of standards should cover a range of toxicological profiles to ensure risk assessment is adequate.
  • Analytical Performance: The physicochemical properties should allow for proper detection and separation. The variance in Relative Response Factors (RRF) across a set of standards is critical for calculating the Uncertainty Factor (UF), which directly impacts the Analytical Evaluation Threshold (AET) in safety assessments [2].

The experimental workflow for establishing and using a qualified reference standard in analysis can be summarized as follows:

Start Start: Establish Reference Standard Charact Characterize Identity and Purity Start->Charact Assign Assign Certified Purity Value Charact->Assign Document Document Handling Procedures Assign->Document Use Use in Analytical Method Document->Use Calibrate Calibrate Instrument Use->Calibrate Identify Identify Unknowns in Sample Calibrate->Identify Quantify Quantify Analytes Identify->Quantify Support Support Safety Assessment Quantify->Support

References

Echinone different extraction method comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Extraction Technologies

While the data above is specific to maceration, researchers consider a wider range of techniques. The table below compares the general principles, advantages, and disadvantages of different extraction method categories applicable to plant materials like Echinacea [1].

Extraction Method Principle Advantages Disadvantages
Conventional (e.g., Maceration) Uses solvent and time to dissolve compounds [1]. Simple equipment, high extraction rate, wide solvent choice [1]. Time-consuming, high solvent use, potential toxic residue [1].
Green Techniques (e.g., Supercritical Fluid Extraction - SFE) Uses supercritical CO₂ (high pressure/temp) as solvent [1] [2]. Non-toxic, low degradation, high purity/efficiency [1] [2] [3]. High equipment cost, high pressure required [1].
Green Techniques (e.g., Microwave-Assisted - MAE) Uses microwave energy to heat solvents and plant matrices [1]. Rapid, reduced solvent/energy use, higher yield [1]. Not uniformly effective for all plant materials [1].

Research Gaps and Future Directions

Current comparative studies on Echinacea extraction are limited. Most published research, including the data provided here, focuses heavily on optimizing maceration. There is a significant lack of head-to-head experimental comparisons between maceration and other methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) for Echinacea phenolics [4] [5].

Future research should focus on:

  • Directly comparing all relevant techniques using the same plant material and standardized metrics.
  • Optimizing parameters for modern methods like SFE and MAE specifically for Echinacea' unique compound profile.
  • Industrial scaling considerations, including cost-benefit analysis, energy consumption, and environmental impact of the most promising methods [5].

A Guide to Designing Comparative Experiments

For a comprehensive comparison, you can design a study that evaluates multiple extraction methods in parallel. The following workflow outlines the key steps, from preparation to analysis, ensuring a fair and meaningful comparison.

Start Start: Design Comparative Study SamplePrep Sample Preparation (Dry and homogenize Echinacea plant material) Start->SamplePrep ExtractionMethods Select Extraction Methods for Comparison SamplePrep->ExtractionMethods M1 Maceration (e.g., 40% Ethanol, 3 days) ExtractionMethods->M1 M2 Microwave-Assisted (Optimize power, time) ExtractionMethods->M2 M3 Ultrasound-Assisted (Optimize amplitude, time) ExtractionMethods->M3 M4 Supercritical Fluid (Optimize pressure, temp, co-solvent) ExtractionMethods->M4 Analysis Analyze Extracts M1->Analysis M2->Analysis M3->Analysis M4->Analysis A1 Quantitative Analysis (Total Phenolic Content, Yield) Analysis->A1 A2 Qualitative Analysis (HPLC/MS for specific compounds) Analysis->A2 Compare Compare Results (Yield, Purity, Speed, Cost) A1->Compare A2->Compare

I hope this structured overview provides a useful foundation for your work. The field would greatly benefit from a systematic study that fills the identified research gaps.

References

Quantitative Production Data from Engineering Studies

Author: Smolecule Technical Support Team. Date: February 2026

While a direct synthetic-vs-natural comparison is unavailable, metabolic engineering in cyanobacteria demonstrates echinenone yield improvement. The table below summarizes key findings from a study that overexpressed the native crtO gene in Nostoc sp. PCC 7120 [1].

Parameter Control Strain (BG11 Medium) Transgenic Strain (BG11 Medium) Transgenic Strain (BG11 + 0.4 M Mannitol)
Echinenone Production Baseline >16% increase vs. Control >16% increase vs. Control
Canthaxanthin Production Baseline >80% increase vs. Control >80% increase vs. Control
Proportion in Total Pigments Not specified Increased Further increased (beneficial for purification)
Additional Phenotype Normal growth Normal growth Induced drought tolerance

Experimental Protocol for Echinenone Analysis

The following is a standard high-performance liquid chromatography (HPLC) protocol for extracting and quantifying β-carotene and related carotenoids like echinenone from biological samples, using echinenone as an internal standard [2].

  • Materials:

    • Carotenoid standards: Echinenone (Carotenature, cat. # 0283) and β-carotene (Sigma, cat. # C9750).
    • Phosphate-buffered saline (PBS).
    • Extraction solvents: Petroleum ether, methanol, acetone (HPLC grade).
    • Nitrogen gas.
    • HPLC system with a reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μM).
    • Mobile phase: Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%).
  • Procedure:

    • Sample Preparation: Add 100 µL of sample supernatant to a glass tube.
    • Add Internal Standard: Add 20 µL of echinenone (at a known concentration, e.g., 1 ng/µL) and 80 µL of methanol. Vortex well.
    • Lipid Extraction: Add 2 mL of petroleum ether and vortex for 30 seconds. Centrifuge at approximately 380 × g for 3 minutes.
    • Collect Supernatant: Transfer the upper organic layer to a new tube. Repeat the extraction (steps 3-4) and pool the supernatants.
    • Solvent Evaporation: Dry the combined supernatant under a gentle stream of nitrogen gas.
    • HPLC Analysis: Resuspend the dried extract in 50 µL of HPLC mobile phase. Inject 20 µL into the HPLC system with a flow rate of 1.8 mL/min. Detect carotenoids by UV absorbance at 450 nm.
  • Quantification:

    • Generate a calibration curve by analyzing standard solutions with varying mass ratios of echinenone to β-carotene.
    • Identify β-carotene and other carotenoids in the sample by comparing their retention times and UV spectra to those of authentic standards.
    • Calculate the mass of β-carotene from the peak area using the equation from the standard curve [2].

Biosynthesis Pathway and Engineering Strategy

The diagram below illustrates the native biosynthetic pathway of echinenone in cyanobacteria and the metabolic engineering strategy used to enhance its production.

This pathway is native to cyanobacteria [2]. The key engineering step involves overexpressing a β-carotene ketolase (crtO) gene, which directly diverts more carbon flux from β-carotene to echinenone and canthaxanthin [1].

Research Context: Synthetic Biology for Natural Products

Since a direct comparison for echinenone is not published, the following insights from broader synthetic biology research on natural products may guide your evaluation.

  • Advantages of Engineered Production: Engineered systems aim to overcome limitations of natural extraction, such as low yield, environmental impact, and seasonal variability [3]. The data from the Nostoc study shows that engineering can successfully increase the yield of target compounds like echinenone [1].
  • The "Unnatural" Biosynthesis Frontier: Cutting-edge research is moving beyond re-creating natural pathways. Scientists are now integrating artificial metalloenzymes (ArMs) into engineered microbes. These ArMs can catalyze reactions not found in nature, creating "unnatural" products from natural precursors and expanding the possibilities for drug discovery [4].
  • Complexity of Natural Mixtures: Natural extracts are complex mixtures, which can sometimes lead to an "entourage effect" where secondary compounds modulate the activity or side effects of the primary compound. This is a noted topic of discussion in other fields, such as psychedelic research [5]. Whether this applies to echinenone in cyanobacterial extracts is unknown.

References

Echinone structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Echinenone Structure and Key Activities

Echinenone is a keto-carotenoid, and its structure confers specific biological properties. The table below summarizes its core structural features and experimentally observed activities.

Feature / Activity Description Experimental Context & Significance
Core Structure β-ring plus C8-keto (C4-one) group [1] [2] [3] A keto-carotenoid derived from β-carotene [3].
Photoprotective Activity Active. Photoactivates the Orange Carotenoid Protein (OCP) to induce photoprotection [1]. Replaces hydroxyechinenone in OCP; light causes structural changes to a red active form, enabling thermal energy dissipation [1].
Anti-inflammatory Activity Active. Inhibits NF-κB activation [2]. Multivariate analysis shows the unsubstituted β-ring (provitamin A activity) is crucial for this effect [2].
Provitamin A Activity Yes. Can be converted into retinal [2]. Treatment with echinenone increased intracellular retinoid levels in monocytes [2].
Singlet Oxygen Quenching Efficient deactivator of singlet molecular oxygen [4]. Considered an important antioxidant mechanism for cancer-preventive properties [4].
Gap Junctional Communication (GJC) Induces GJC [4]. Induction of GJC is another proposed mechanism for cancer-preventive properties [4].

Comparative Activity Data

To objectively compare echinenone's performance, it is crucial to look at direct, side-by-side experimental studies. The following data from two key investigations provides strong evidence for its structure-activity relationship.

Table 1: Functional Replacement in the Orange Carotenoid Protein (OCP) [1] This study genetically changed the carotenoid bound to the OCP in cyanobacteria to test which structures are essential for its photoprotective role.

Carotenoid Bound to OCP Protein Photoactivation Photoprotection Induced Essential Structural Feature
Echinenone Yes Yes Carbonyl group
Zeaxanthin No No Lacks carbonyl group

Table 2: Multivariate Analysis of Anti-inflammatory Activity [2] This study evaluated eight carotenoids against inflammation induced by various stimuli to identify key structural factors for anti-inflammatory activity.

Carotenoid Structure Inhibits NF-κB Activation (via Provitamin A activity) Inhibits IRF Activation (via C8-keto structure)
Unsubstituted β-ring (e.g., β-carotene, Echinenone) Strong effect Not Applicable
C8-keto structure (e.g., Siphonaxanthin) Not Applicable Strong effect

Key Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the methodologies related to the key studies cited.

1. Protocol for OCP Photoactivation Assay (Based on [1])

  • Objective: To test whether a specific carotenoid can enable the photoactivation of the Orange Carotenoid Protein.
  • Methodology:
    • Genetic Modification: Create mutant cyanobacterial strains that lack the native carotenoid (hydroxyechinenone) and instead accumulate the carotenoid of interest (e.g., echinenone or zeaxanthin).
    • Protein Isolation: Purify the OCP from these mutant strains.
    • Spectroscopic Analysis: Expose the purified OCP to light and use absorption spectroscopy to monitor the photoconversion from the dark orange form to the red active form.
    • Functional Assay: Measure the efficiency of thermal energy dissipation in the phycobilisomes (the antenna complexes) under high light in the different mutant strains.

2. Protocol for Anti-inflammatory Activity Assessment (Based on [2])

  • Objective: To evaluate and compare the anti-inflammatory activity of different carotenoids.
  • Methodology:
    • Cell Model: Use human monocytes or other relevant immune cell lines.
    • Inflammation Induction: Stimulate inflammatory pathways using various inducers like pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.
    • Carotenoid Treatment: Pre-treat cells with different carotenoids, including echinenone, β-carotene, and others with varying structures.
    • Readout: Measure the activation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), using reporter assays or by quantifying the production of downstream inflammatory cytokines.
    • Data Analysis: Employ multivariate statistical analysis to correlate specific structural features (e.g., unsubstituted β-ring, C8-keto group) with anti-inflammatory activity.

3. General Protocol for Echinenone HPLC Analysis (Based on [3] [5])

  • Extraction: Homogenize tissue sample (e.g., freeze-dried liver). Extract carotenoids with organic solvents like petroleum ether, acetone, and ethanol, often containing an antioxidant like BHT.
  • Internal Standard: It is common practice to add a known amount of an internal standard (e.g., echinenone itself can be used as a standard for other analytes) during extraction to correct for losses.
  • HPLC Setup:
    • Column: Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5μm).
    • Mobile Phase: Acetonitrile, Methylene Chloride, and Methanol (e.g., 70:15:15).
    • Detection: UV-Vis detector at 450 nm.
    • Quantification: Identify echinenone by comparing its retention time and spectrum to an authentic standard. Quantify using a pre-established calibration curve.

Structural Diagrams and Workflows

To better visualize the experimental workflow for analyzing carotenoid activity and the core structural relationships, please refer to the following diagrams.

G cluster_1 Methodologies Start Start: Carotenoid Analysis Structural Structural Analysis Start->Structural Func Functional Assay Start->Func StructMet HPLC/MS Spectroscopy Structural->StructMet FuncMet OCP Photoactivation Cell-based Assays Func->FuncMet Data Data Integration End Outcome: Structure-Activity Relationship (SAR) Data->End Establish SAR StructMet->Data Identifies Structure FuncMet->Data Measures Activity

G Structure Echinenone Structure Feature1 Unsubstituted β-ring (Provitamin A) Structure->Feature1 Feature2 C4-one Carbonyl Group ( Keto-group at C8) Structure->Feature2 Activity1 Induces Anti-inflammatory Activity via NF-κB Feature1->Activity1 Activity2 Enables OCP Photoactivation Feature2->Activity2 Activity3 Efficient Singlet Oxygen Quenching Feature2->Activity3 Contributes to

Summary for Researchers

  • The keto-group is an essential feature for its role in cyanobacterial photoprotection, a function that zeaxanthin (which lacks the carbonyl) cannot perform [1]. This group is also associated with potent antioxidant activity [4].
  • The unsubstituted β-ring is a key determinant for its provitamin A and associated anti-inflammatory activity, likely through conversion to retinoids [2].

This makes echinenone a versatile molecule, bridging the functions of pure hydrocarbon carotenes and more highly oxygenated xanthophylls. For your comparison guides, these structural motifs provide a clear framework for objectively evaluating its performance against other carotenoids.

References

Echinone antioxidant capacity versus tocopherol

Author: Smolecule Technical Support Team. Date: February 2026

Key Methods for Assessing Antioxidant Capacity

The table below summarizes common experimental protocols used to quantify antioxidant activity, as detailed in the search results.

Method Measured Principle Key Reagents & Detection Application Example from Literature

| DPPH Assay [1] [2] | Scavenging ability against the stable DPPH free radical. | DPPH radical: Generates a violet solution. Detection: Decrease in absorbance at 517nm. | Used to compare tocopherols and rosemary extracts; activity was concentration-dependent [1] [2]. | | Chemiluminescence Assay [1] [3] | Scavenging of free radicals in an enhanced light-emitting system. | System: H₂O₂-Luminol-Horseradish Peroxidase (HRP). Detection: Inhibition of chemiluminescence intensity. | Differentiated active tocopherols from the inactive alpha-tocopherol acetate [1]. | | FRAP (Ferric Reducing Antioxidant Power) [4] | Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | FRAP reagent: Contains Fe³⁺-TPTZ complex. Detection: Increase in blue color absorbance at 593nm. | Alpha-tocopherol showed the highest ferric reducing power among tocopherols and tocotrienols [4]. | | ORAC (Oxygen Radical Absorbance Capacity) [4] | Ability to protect a fluorescent probe from peroxyl radical damage. | Radical generator: AAPH. Probe: Fluorescein. Detection: Decay of fluorescence over time. | Greater ring methyl substitution in tocopherols led to decreased ORAC values [4]. | | α-Tocopherol Equivalent Antioxidant Capacity (AEAC) [5] [4] | Comparison of the total lipophilic antioxidant capacity to an alpha-tocopherol standard. | Working Solution: Cu²⁺ and bicinchoninic acid (BCA). Detection: Reduction of Cu²⁺ to Cu¹⁺ forms a violet complex with BCA (Absorbance at 570nm). | Used to measure total antioxidant capacity in low-volume samples like plasma and vitreous humor [5]. |

To help visualize the workflow of two common assays, here are their general procedures.

Experimental Workflow Diagrams

G cluster_0 DPPH Radical Scavenging Assay cluster_1 Total Antioxidant Capacity (AEAC) A1 Prepare antioxidant sample solution A2 Add to DPPH methanolic solution A1->A2 A3 Incubate at 25°C for 60 min A2->A3 A4 Measure absorbance at 517 nm A3->A4 A5 Calculate % Radical Scavenging Activity A4->A5 B1 Prepare sample & ascorbic acid standards B2 Mix with working solution (Cu²⁺ + BCA) B1->B2 B3 Incubate to form colored complex B2->B3 B4 Measure absorbance at 570 nm B3->B4 B5 Plot standard curve & calculate AAEAC B4->B5

A Path Forward for Your Comparison Guide

Since direct data is unavailable, your comparison guide could be structured to fill this research gap. Here is a potential approach:

  • Propose a Side-by-Side Study: Structure your guide as a proposed experimental protocol, using the established methods listed above to directly compare purified echinone and tocopherol (e.g., alpha-tocopherol).
  • Highlight Multiple Mechanisms: Include assays that measure different antioxidant mechanisms (hydrogen atom transfer - HAT - like ORAC; single electron transfer - SET - like FRAP and DPPH) to provide a comprehensive profile for both compounds [6] [4].
  • Contextualize the Results: Discuss the results in the context of known research. For example, you could compare your findings for tocopherol against the published data from the search results to validate your methods, and then present the new data for this compound.

References

×

XLogP3

3.3

Other CAS

80348-65-8

Wikipedia

Echinone

Dates

Last modified: 02-18-2024

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